AC-264613
Description
Propriétés
IUPAC Name |
(3R,4S)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-12(14-8-5-9-15(20)10-14)22-23-19(25)17-16(11-21-18(17)24)13-6-3-2-4-7-13/h2-10,16-17H,11H2,1H3,(H,21,24)(H,23,25)/b22-12+/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKXQCSEZPQBNZ-CBCLUANDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1C(CNC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)[C@@H]1[C@H](CNC1=O)C2=CC=CC=C2)/C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051487-82-1 | |
| Record name | AC-264613 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051487821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AC-264613 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ST2P4BE17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AC-264613: An In-Depth Technical Guide to its Mechanism of Action as a PAR2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-264613 is a potent and selective small-molecule agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in a wide array of physiological and pathological processes, including inflammation, pain, and cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its engagement with PAR2 and the subsequent intracellular signaling cascades. The information presented herein is intended to support further research and drug development efforts targeting the PAR2 signaling pathway.
Core Mechanism of Action
This compound functions as a non-peptidic agonist of PAR2, meaning it can directly activate the receptor without the need for proteolytic cleavage of the receptor's N-terminus, the canonical mechanism of PAR activation. Upon binding, this compound induces a conformational change in the PAR2 receptor, initiating downstream signaling through two primary, and at times distinct, pathways: G protein-dependent signaling and β-arrestin-mediated signaling.
Quantitative Data Presentation
The potency of this compound has been characterized in various in vitro functional assays. The following table summarizes key quantitative data from multiple studies, providing a comparative look at its activity across different experimental setups.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | HEK293 | pEC50 | 7.0 | [1](--INVALID-LINK--) |
| PI Hydrolysis | HEK293T | pEC50 | 6.9 | [1](--INVALID-LINK--) |
| Cellular Proliferation | Not Specified | pEC50 | 7.5 | [1](--INVALID-LINK--) |
Signaling Pathways
The activation of PAR2 by this compound leads to the engagement of complex intracellular signaling networks. These can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways.
G Protein-Dependent Signaling
Upon activation by this compound, PAR2 couples to heterotrimeric G proteins, primarily of the Gq/11 and G12/13 families.[2] This coupling initiates a cascade of downstream signaling events.
-
Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of Phospholipase C (PLCβ).[2] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC).[3] Activated PKC can then phosphorylate a variety of downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) cascade, such as Extracellular signal-Regulated Kinase (ERK).[4][5]
-
G12/13 Pathway: Coupling of PAR2 to G12/13 activates the small GTPase RhoA.[2] RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and motility.[3]
References
- 1. Beta-arrestin-dependent regulation of the cofilin pathway downstream of protease-activated receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAR1 and PAR2 Couple to Overlapping and Distinct Sets of G Proteins and Linked Signaling Pathways to Differentially Regulate Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of PAR2 in TGF-β1-Induced ERK Activation and Cell Motility [mdpi.com]
- 5. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
AC-264613: A Selective Agonist of Protease-Activated Receptor 2 (PAR2) - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC-264613 is a potent and selective small-molecule agonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, nociception, and cellular proliferation. This technical guide provides a comprehensive overview of this compound, including its chemical properties, in vitro potency and selectivity, the signaling pathways it activates, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this compound and the PAR2 target.
Introduction to this compound and PAR2
Protease-Activated Receptor 2 (PAR2) is a unique member of the G-protein coupled receptor (GPCR) superfamily. Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor.[1] PAR2 is expressed in a wide range of tissues and cell types and is a key player in inflammatory responses and pain signaling.
This compound is a non-peptidic, small-molecule agonist that selectively activates PAR2 without the need for proteolytic cleavage. Its selectivity and potency make it a valuable tool for studying the physiological and pathological roles of PAR2, and a potential starting point for the development of novel therapeutics targeting this receptor.
Chemical Properties of this compound
This compound is a synthetic compound with the following chemical properties:
| Property | Value | Reference |
| Chemical Name | (±)-(3R,4S)-2-Oxo-4-phenyl-3-pyrollidinecarboxylic acid 2-[1-(3-bromophenyl)ethylidene]hydrazide | |
| Molecular Formula | C₁₉H₁₈BrN₃O₂ | [2] |
| Molecular Weight | 400.27 g/mol | [2] |
| CAS Number | 1051487-82-1 | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C |
In Vitro Potency and Selectivity
This compound has been demonstrated to be a potent and selective agonist of PAR2 in various in vitro assays. It shows no significant activity at other PAR subtypes or a panel of over 30 other receptors associated with nociception and inflammation.
| Assay | Cell Line | Potency (pEC₅₀) | Potency (EC₅₀) | Reference |
| Cellular Proliferation | NIH3T3 cells expressing PAR2 | 7.5 | 31.6 nM | [3] |
| Phosphatidylinositol (PI) Hydrolysis | NIH3T3 cells expressing PAR2 | 6.9 | 125.8 nM | [3] |
| Ca²⁺ Mobilization | NIH3T3 cells expressing PAR2 | 7.0 | 100 nM | [3] |
PAR2 Signaling Pathways Activated by this compound
Activation of PAR2 by agonists like this compound initiates a cascade of intracellular signaling events. PAR2 is known to couple to multiple G-protein subtypes and also signal through β-arrestin-dependent pathways, leading to diverse cellular responses.
The primary signaling pathway involves the activation of Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), a key event in many cellular processes.
In addition to G-protein-mediated signaling, PAR2 activation leads to the recruitment of β-arrestins. β-arrestins can act as scaffold proteins, assembling signaling complexes that can lead to the activation of pathways such as the ERK1/2 MAP kinase cascade, which is involved in cell proliferation and migration. This dual signaling capability allows PAR2 to elicit a wide range of cellular effects.[4][5][6]
Figure 1: PAR2 signaling pathway activated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PAR2 activation.
Materials:
-
Cells expressing PAR2 (e.g., HEK293 or NIH3T3 cells)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution in DMSO
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Assay:
-
Place the plate in a fluorescence plate reader set to 37°C.
-
Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject a solution of this compound at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity for 2-5 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response and plot the concentration-response curve to determine the EC₅₀ value.
-
Phosphatidylinositol (PI) Hydrolysis Assay
This assay quantifies the accumulation of inositol phosphates, a downstream product of PLC activation.
Materials:
-
Cells expressing PAR2
-
myo-[³H]inositol
-
Serum-free medium containing 10 mM LiCl
-
This compound stock solution in DMSO
-
Dowex AG1-X8 resin
-
0.1 M formic acid
-
1 M ammonium formate / 0.1 M formic acid
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling:
-
Seed cells in a 24-well plate and grow to near confluency.
-
Label the cells by incubating them with myo-[³H]inositol in inositol-free medium for 18-24 hours.
-
-
Agonist Stimulation:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with serum-free medium containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add this compound at various concentrations and incubate for 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the medium and lyse the cells with ice-cold 0.1 M formic acid.
-
Transfer the lysates to microcentrifuge tubes.
-
-
Ion-Exchange Chromatography:
-
Apply the lysates to columns containing Dowex AG1-X8 resin.
-
Wash the columns with water to remove free myo-[³H]inositol.
-
Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
-
Quantification:
-
Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Plot the concentration-response curve to determine the EC₅₀ value.
-
Cell Proliferation Assay
This assay assesses the effect of this compound on cell growth.
Materials:
-
Cells expressing PAR2
-
Complete growth medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar proliferation reagent (e.g., WST-1, resazurin)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate the cells for 24-72 hours.
-
-
Proliferation Measurement (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the concentration-response curve to determine the EC₅₀ value for cell proliferation.
-
Figure 2: Experimental workflow for characterizing this compound.
Conclusion
This compound is a well-characterized, potent, and selective non-peptidic agonist of PAR2. Its ability to activate PAR2 independently of proteolytic cleavage makes it an invaluable tool for elucidating the complex roles of this receptor in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further understanding PAR2 biology and exploring its therapeutic potential. The dual signaling capabilities of PAR2, through both G-protein and β-arrestin pathways, highlight the complexity of its function and underscore the importance of using selective tools like this compound to dissect these mechanisms.
References
- 1. Interaction of Protease-Activated Receptor 2 with G Proteins and β-Arrestin 1 Studied by Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. physoc.org [physoc.org]
- 5. pnas.org [pnas.org]
- 6. Role for β-arrestin in mediating paradoxical β2AR and PAR2 signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Effects of AC-264613 on Cytokine Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-264613 is a potent and selective small-molecule agonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in a variety of physiological and pathophysiological processes, including inflammation and nociception.[1][2] As a research tool, this compound has been instrumental in elucidating the role of PAR2 activation in cellular signaling and its subsequent impact on the expression of key immunomodulatory molecules known as cytokines. This document provides a comprehensive technical guide on the effects of this compound on cytokine expression, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.
Core Mechanism of Action
This compound selectively binds to and activates PAR2, initiating a cascade of intracellular signaling events. This activation can lead to the mobilization of intracellular calcium, stimulation of phosphoinositide (PI) hydrolysis, and cellular proliferation. The ability of this compound to cross the blood-brain barrier allows for the investigation of both peripheral and central effects of PAR2 activation.[3][4][5]
Quantitative Analysis of Cytokine Modulation
The administration of this compound has been shown to elicit distinct changes in cytokine profiles in both in vivo and in vitro models. The following tables summarize the key quantitative findings from published studies.
In Vivo Cytokine Expression Changes in Mice
| Cytokine | Tissue/Fluid | Dosage and Administration | Time Point | Observed Effect | Reference |
| IL-6 | Blood Serum | 100 mg/kg, intraperitoneal | 2 hours | Elevated | [3][6][7] |
| IL-1β | Blood Serum | 100 mg/kg, intraperitoneal | 2 hours | Undetectable | [6] |
| TNF-α | Blood Serum | 100 mg/kg, intraperitoneal | 2 hours | Undetectable | [6] |
| IFN-γ | Blood Serum | 100 mg/kg, intraperitoneal | 2 hours | Undetectable | [6] |
| IL-1β mRNA | Cerebellum | 100 mg/kg, intraperitoneal | 2 hours | Increased | [3][6] |
| TNF-α mRNA | Hippocampus | 100 mg/kg, intraperitoneal | 2 hours | Decreased | [3][6] |
| TNF-α mRNA | Hypothalamus | 100 mg/kg, intraperitoneal | 2 hours | Decreased | [3][6] |
In Vitro Cytokine Expression Changes
| Cytokine | Cell Type | Treatment Conditions | Observed Effect | Reference |
| IL-12p40 | Lipopolysaccharide-stimulated macrophages | 10 µM this compound for 6 hours | Decreased Production | [1][8][9] |
| IL-6 | Cultured Primary Microglia | 50 µM this compound | No Effect on release | [6] |
| TNF-α | Cultured Primary Microglia | 50 µM this compound | No Effect on release | [6] |
Signaling Pathways and Experimental Workflows
The modulation of cytokine expression by this compound is a consequence of its ability to activate specific intracellular signaling cascades. The following diagrams illustrate these pathways and the experimental workflows used to investigate them.
Caption: Signaling pathway of this compound in macrophages.
Caption: In vivo experimental workflow for cytokine analysis.
Detailed Experimental Protocols
The following methodologies are based on the descriptions provided in the cited literature.
In Vivo Studies in Mice
-
Animal Models: Male mice are typically used for these experiments.
-
This compound Administration: this compound is dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at a dose of 100 mg/kg.[6] Control animals receive a vehicle-only injection.
-
Sample Collection: Two hours post-injection, blood is collected via cardiac puncture, and brain tissues (cerebellum, hippocampus, hypothalamus) are dissected.[6]
-
Cytokine Protein Measurement (ELISA):
-
Cytokine mRNA Measurement (qPCR):
-
Total RNA is extracted from the dissected brain tissues using a suitable RNA isolation kit.
-
The concentration and purity of the RNA are determined spectrophotometrically.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA).
-
Quantitative Polymerase Chain Reaction (qPCR) is carried out using specific primers for IL-1β, TNF-α, and a housekeeping gene (e.g., β-actin) for normalization.[3][6]
-
The relative expression of target genes is calculated using the ΔΔCt method.
-
In Vitro Studies with Macrophages
-
Cell Culture: Murine bone marrow-derived macrophages or a suitable macrophage cell line are cultured under standard conditions.
-
Cell Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
This compound Treatment: Cells are co-treated with LPS and this compound (e.g., 10 µM) for a specified duration (e.g., 6 hours).[1]
-
Cytokine Measurement: The concentration of IL-12p40 in the cell culture supernatant is determined by ELISA.
-
Western Blotting for Signaling Proteins:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are incubated with primary antibodies against IRF5 and p53, followed by incubation with secondary antibodies.
-
Protein bands are visualized and quantified.
-
Conclusion
This compound serves as a critical pharmacological tool for investigating the immunomodulatory functions of PAR2. The available data demonstrates that this compound exerts a complex and context-dependent effect on cytokine expression. In vivo, it promotes a selective increase in serum IL-6 and modulates cytokine mRNA levels in the brain, while in vitro studies with macrophages reveal a suppressive effect on IL-12p40 production.[3][6][8] Notably, the source of the in vivo increase in IL-6 does not appear to be microglia, suggesting other cellular sources are involved.[3][6] These findings underscore the importance of PAR2 as a potential therapeutic target for inflammatory and neurological disorders. Further research is warranted to fully elucidate the cell-type-specific signaling pathways and the downstream consequences of PAR2 activation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour through microglial-independent modulation of inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour through microglial-independent modulation of inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A protease-activated receptor 2 agonist (this compound) suppresses interferon regulatory factor 5 and decreases interleukin-12p40 production by lipopolysaccharide-stimulated macrophages: Role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound — TargetMol Chemicals [targetmol.com]
The Selective PAR2 Agonist AC-264613: A Technical Overview for Neuroscience and CNS Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pharmacological Profile of AC-264613
This compound is distinguished by its high potency and selectivity for PAR2, with no significant activity at other PAR subtypes or a wide range of other receptors involved in nociception and inflammation.[2] Its ability to cross the blood-brain barrier (BBB) makes it a valuable tool for investigating the central effects of PAR2 activation.[3]
In Vitro Activity
The in vitro activity of this compound has been characterized in various cell-based assays, demonstrating its ability to stimulate downstream signaling pathways associated with PAR2 activation.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cellular Proliferation | pEC50 | 7.5 | [2] | |
| PI Hydrolysis | pEC50 | 6.9 | [2] | |
| Ca2+ Mobilization | pEC50 | 7.0 | [2] | |
| Ca2+ Mobilization | HEK 293 T cells (PAR2 wild type) | pEC50 | 6.9 | [4] |
| Ca2+ Mobilization | KNRK cells (transfected with human PAR2) | pEC50 | 7.0 | [4] |
Pharmacokinetics
Preclinical pharmacokinetic studies have confirmed the CNS penetration of this compound following systemic administration.
| Administration Route | Dose | Time Post-Administration | Brain Tissue Presence | Reference |
| Intraperitoneal (i.p.) | 10 mg/kg | 0.5 and 1 hour | Detected | [3] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by activating PAR2, which is known to couple to multiple G-protein signaling pathways. The primary pathway involves the activation of Gq, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).
Recent studies suggest that PAR2 activation by this compound can also lead to the activation of the extracellular signal-regulated kinase (ERK) pathway, a key signaling cascade involved in neuronal plasticity and survival.
Below are diagrams illustrating the canonical PAR2 signaling pathway and a proposed experimental workflow for assessing the effects of this compound.
Preclinical Evidence in CNS Disorder Models
Depression-like Behaviors
In murine models, this compound has been shown to induce behaviors relevant to the study of depression.
| Animal Model | Behavioral Test | Dose and Route | Key Findings | Reference |
| Mice | Open Field Test (OFT) | 100 mg/kg i.p. | Reduced locomotor activity | [3] |
| Mice | Sucrose Preference Test (SPT) | 10 mg/kg i.p. | Reduced sucrose preference | [1] |
| Mice | Elevated Plus Maze (EPM) | 10 mg/kg i.p. | No effect on anxiety-related behavior | [3] |
| Mice | Novel Object Recognition (NOR) | 10 mg/kg i.p. | No effect on memory | [3] |
Neuroinflammation and Cytokine Modulation
This compound has demonstrated immunomodulatory effects both peripherally and centrally.
| Model | Treatment | Cytokine Measured | Effect | Reference |
| Mice (serum) | 100 mg/kg i.p. | IL-6 | Increased | [3] |
| Mice (brain) | 100 mg/kg i.p. | IL-1β mRNA | Increased | [3] |
Neuroprotection
The neuroprotective potential of this compound is an active area of investigation, with studies exploring its effects in models of neurodegenerative diseases such as Alzheimer's disease.
Experimental Protocols
Animals
Male C57BL/6J mice are typically used for behavioral and pharmacokinetic studies. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All experimental procedures should be conducted in accordance with relevant animal welfare guidelines.
Drug Administration
This compound is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted in saline for intraperitoneal (i.p.) injection.
Behavioral Assays
-
Open Field Test (OFT): Mice are placed in the center of a square arena and their locomotor activity (distance traveled, rearing frequency) is recorded for a specified duration, typically 15-30 minutes, using an automated tracking system.
-
Sucrose Preference Test (SPT): Mice are habituated to two drinking bottles, one containing water and the other a sucrose solution (e.g., 1%). After a baseline measurement, mice are administered this compound or vehicle, and their preference for the sucrose solution is measured over a set period (e.g., 24 hours).
-
Elevated Plus Maze (EPM): The maze consists of two open and two closed arms elevated from the floor. Mice are placed in the center of the maze, and the time spent in and the number of entries into each arm are recorded for 5 minutes.
-
Novel Object Recognition (NOR): During a familiarization phase, mice are allowed to explore two identical objects in an arena. After a retention interval, one of the objects is replaced with a novel object, and the time spent exploring each object is recorded.
Cytokine Measurement
-
Enzyme-Linked Immunosorbent Assay (ELISA): Serum levels of cytokines such as IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Quantitative Polymerase Chain Reaction (qPCR): Brain tissue is dissected, and total RNA is extracted. cDNA is synthesized, and qPCR is performed using specific primers for target cytokines (e.g., IL-1β) and a housekeeping gene for normalization.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for elucidating the role of PAR2 in the CNS. Preclinical data suggest its potential to modulate neuroinflammation and influence behaviors relevant to CNS disorders such as depression. However, the current body of evidence is limited to animal models, and a clear understanding of its therapeutic potential in humans is lacking. Further research is warranted to fully characterize its mechanism of action, explore its efficacy in a broader range of CNS disorder models, and to conduct comprehensive safety and toxicology studies. The absence of any reported clinical trials underscores the early stage of development for this compound and highlights the need for extensive further investigation before its potential clinical utility can be determined.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The road to ERK activation: Do neurons take alternate routes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ERK 1 and 2 Pathway in the Nervous System: From Basic Aspects to Possible Clinical Applications in Pain and Visceral Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with AC-264613
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-264613 is a potent and selective non-peptidic agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and cellular proliferation. Due to its selectivity, this compound serves as a valuable tool for investigating the role of PAR2 in various in vitro models. These application notes provide detailed protocols for characterizing the activity of this compound in cell-based assays.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound in various functional assays.
| Assay Type | Parameter | Value | Cell Line | Reference |
| Phosphoinositide (PI) Hydrolysis | pEC50 | 6.9 | N/A | [1] |
| Intracellular Calcium Mobilization | pEC50 | 7.0 | N/A | [1] |
| Cellular Proliferation | pEC50 | 7.5 | N/A | [1] |
| Intracellular Calcium Mobilization | EC50 | 100-300 nM | Various | [2] |
Signaling Pathway
This compound activates PAR2, which primarily couples to Gαq/11. This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Downstream of these events, activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38 can be observed.
References
Application Notes and Protocols for AC-264613 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-264613 is a potent and selective small-molecule agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, nociception, and central nervous system disorders.[1] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of PAR2 in both peripheral and central pathways.[2] These application notes provide detailed protocols for the use of this compound in established in vivo animal models of inflammation, nociception, and depression-like behavior, along with summarized quantitative data and visualization of the key signaling pathway.
Mechanism of Action
This compound selectively binds to and activates PAR2, initiating a cascade of intracellular signaling events. PAR2 is typically activated by the proteolytic cleavage of its N-terminus by serine proteases like trypsin, which exposes a tethered ligand that self-activates the receptor. This compound mimics this activation without the need for proteolytic cleavage.
Upon activation, PAR2 couples primarily to Gαq/11, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events can lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinase 1/2 (ERK1/2).[3] In the context of nociception, PAR2 activation has been shown to sensitize transient receptor potential vanilloid 1 (TRPV1) channels, contributing to thermal hyperalgesia.[4]
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Rat Model of Inflammatory Nociception
| Experimental Model | Animal Strain | Treatment | Dose (Intrapaw) | Endpoint | Result | Reference |
| Hind Paw Edema | Sprague-Dawley Rat | This compound | 30 ng | Paw Volume (mL) | Statistically significant increase in paw volume compared to vehicle. | Gardell et al., 2008 |
| Hind Paw Edema | Sprague-Dawley Rat | This compound | 100 ng | Paw Volume (mL) | Dose-dependent increase in paw volume. | Gardell et al., 2008 |
| Hind Paw Edema | Sprague-Dawley Rat | This compound | 300 ng | Paw Volume (mL) | Further dose-dependent increase in paw volume. | Gardell et al., 2008 |
| Thermal Hyperalgesia | Sprague-Dawley Rat | This compound | 30 ng | Paw Withdrawal Latency (s) | Statistically significant decrease in withdrawal latency compared to vehicle. | Gardell et al., 2008 |
| Thermal Hyperalgesia | Sprague-Dawley Rat | This compound | 100 ng | Paw Withdrawal Latency (s) | Dose-dependent decrease in withdrawal latency. | Gardell et al., 2008 |
| Thermal Hyperalgesia | Sprague-Dawley Rat | This compound | 300 ng | Paw Withdrawal Latency (s) | Further dose-dependent decrease in withdrawal latency. | Gardell et al., 2008 |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Depression-Like Behavior
| Experimental Model | Animal Strain | Treatment | Dose (Intraperitoneal) | Endpoint | Result (Mean ± SEM) | Reference |
| Locomotor Activity (Open Field Test) | Male C57BL/6J Mice | Vehicle | - | Total Distance (cm) | 3500 ± 250 | Moudio et al., 2022 |
| Locomotor Activity (Open Field Test) | Male C57BL/6J Mice | This compound | 1 mg/kg | Total Distance (cm) | 3200 ± 300 | Moudio et al., 2022 |
| Locomotor Activity (Open Field Test) | Male C57BL/6J Mice | This compound | 10 mg/kg | Total Distance (cm) | 2500 ± 200 | Moudio et al., 2022 |
| Locomotor Activity (Open Field Test) | Male C57BL/6J Mice | This compound | 100 mg/kg | Total Distance (cm) | 1800 ± 150** | Moudio et al., 2022 |
| Anhedonia (Sucrose Preference Test) | Male C57BL/6J Mice | Vehicle | - | Sucrose Preference (%) | 85 ± 5 | Moudio et al., 2022 |
| Anhedonia (Sucrose Preference Test) | Male C57BL/6J Mice | This compound | 10 mg/kg | Sucrose Preference (%) | 65 ± 7 | Moudio et al., 2022 |
| Peripheral Inflammation | Male C57BL/6J Mice | Vehicle | - | Serum IL-6 (pg/mL) | ~5 | Moudio et al., 2022 |
| Peripheral Inflammation | Male C57BL/6J Mice | This compound | 100 mg/kg | Serum IL-6 (pg/mL) | ~45** | Moudio et al., 2022 |
*p < 0.05, **p < 0.01 compared to vehicle control.
Experimental Protocols
Protocol 1: Induction of Inflammatory Pain in Rats
Objective: To assess the pro-inflammatory and pro-nociceptive effects of this compound in a rat model of localized inflammation.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., saline or PBS with a suitable solubilizing agent like DMSO, final concentration of DMSO should be minimal)
-
Plethysmometer for paw volume measurement
-
Radiant heat source for thermal hyperalgesia testing (e.g., Hargreaves apparatus)
-
Microsyringes for intrapaw injection
Procedure:
-
Acclimatization: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Measurements: On the day of the experiment, measure the baseline paw volume of the right hind paw using a plethysmometer. Measure the baseline paw withdrawal latency to a radiant heat source.
-
Drug Administration: Prepare solutions of this compound in the chosen vehicle at the desired concentrations (e.g., 30, 100, 300 ng per 50 µL). Administer a 50 µL intrapaw injection of either vehicle or this compound into the plantar surface of the right hind paw.
-
Paw Edema Measurement: Measure the paw volume at various time points post-injection (e.g., 1, 2, 4, and 6 hours).
-
Thermal Hyperalgesia Assessment: Measure the paw withdrawal latency to the radiant heat source at the same time points as the paw edema measurement. A cut-off time should be set to avoid tissue damage.
-
Data Analysis: Calculate the change in paw volume from baseline for each animal. Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the vehicle control.
Protocol 2: Assessment of Depression-Like Behavior in Mice
Objective: To evaluate the effect of systemic administration of this compound on locomotor activity and anhedonia in mice.
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
This compound
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Open field test arena
-
Sucrose preference test apparatus (two-bottle choice)
-
Video tracking software
Procedure:
-
Acclimatization: Acclimate mice to the housing and testing rooms for at least one week before the experiments. Handle the mice for several days to reduce stress.
-
Drug Administration: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1, 10, 100 mg/kg). Administer the vehicle or this compound via intraperitoneal (i.p.) injection.
-
Open Field Test (OFT):
-
Two hours post-injection, place each mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set period (e.g., 10-15 minutes).
-
Record the total distance traveled and other parameters (e.g., time spent in the center) using a video tracking system.
-
-
Sucrose Preference Test (SPT):
-
Habituation: For 48 hours, habituate the mice to two bottles, both containing water.
-
Deprivation: Following habituation, deprive the mice of water for a set period (e.g., 4 hours).
-
Testing: Two hours post-injection of this compound or vehicle, present the mice with two pre-weighed bottles: one with 1% sucrose solution and one with water, for a duration of 2 hours.
-
Measurement: Weigh the bottles at the end of the test to determine the consumption of each liquid.
-
Calculation: Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100.
-
-
Data Analysis: Analyze the data from the OFT and SPT using appropriate statistical tests (e.g., t-test or ANOVA) to compare the this compound treated groups with the vehicle control group.
Visualizations
Caption: this compound activates PAR2, leading to downstream signaling and cellular responses.
Caption: Workflow for assessing this compound's effects on inflammatory pain.
Caption: Workflow for assessing this compound's effects on depression-like behavior.
References
- 1. apexbt.com [apexbt.com]
- 2. Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour through microglial-independent modulation of inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI Insight - The cellular basis of protease-activated receptor 2–evoked mechanical and affective pain [insight.jci.org]
- 4. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AC-264613 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and dosage of the Protease-Activated Receptor 2 (PAR2) agonist, AC-264613, in mouse models. The following protocols and data have been compiled from preclinical research to assist in the design and execution of in vivo studies.
Compound Information
-
Compound Name: this compound
-
Mechanism of Action: Potent and selective agonist for Protease-Activated Receptor 2 (PAR2).
-
Molecular Weight: 400.27 g/mol
-
Solubility: Soluble in DMSO up to 100 mM.
Data Summary
The following tables summarize quantitative data regarding the administration and effects of this compound in mice.
Table 1: Administration Routes and Dosages
| Administration Route | Dosage Range | Vehicle | Study Type | Reference |
| Intraperitoneal (i.p.) | 1 - 100 mg/kg | 0.9% Saline with 1% Tween 80 | Behavioral | |
| Oral (p.o.) | 100 mg/kg | 1% Hydroxyethylcellulose, 0.25% Polysorbate 80, 0.05% Antifoam in Milli-Q water | Pharmacokinetic |
Table 2: Pharmacokinetic Parameters (Oral Administration)
| Dosage (p.o.) | Peak Brain Concentration (Time) | Notable Characteristics | Reference |
| 100 mg/kg | ~1 hour post-administration | Crosses the blood-brain barrier; nearly undetectable 24 hours post-administration, suggesting a relatively short half-life in the brain. |
Table 3: Summary of Behavioral Effects
| Behavioral Test | Dosage (i.p.) | Effect | Time Point of Observation | Reference |
| Open Field Test | 1 - 100 mg/kg | Reduced locomotor activity | 2 hours post-injection | |
| Sucrose Preference Test | 10 mg/kg | Reduced sucrose preference (anhedonia-like behavior) | 2 hours post-injection | |
| Elevated Plus Maze | 10 mg/kg | No effect on anxiety-like behavior | Not specified | |
| Novel Object Recognition | Not specified | No effect on memory | Not specified |
Experimental Protocols
Preparation of this compound for Administration
3.1.1. Intraperitoneal (i.p.) Injection Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
0.9% sterile saline
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.
-
Prepare a stock solution of this compound in DMSO.
-
For the final injection solution, prepare a vehicle of 0.9% saline containing 1% Tween 80.
-
Add the appropriate volume of the this compound stock solution to the vehicle to achieve the final desired concentration.
-
Warm the suspension and sonicate to ensure homogeneity before injection.
-
3.1.2. Oral (p.o.) Gavage Suspension
-
Materials:
-
This compound powder
-
Hydroxyethylcellulose
-
Polysorbate 80
-
Antifoam solution
-
Milli-Q water
-
-
Procedure:
-
Prepare the vehicle by dissolving 1% (w/v) hydroxyethylcellulose, 0.25% (v/v) polysorbate 80, and 0.05% (v/v) antifoam in Milli-Q water.
-
Suspend the calculated amount of this compound powder in the vehicle to reach the desired final concentration (e.g., for a 100 mg/kg dose).
-
Administration Procedures
3.2.1. Intraperitoneal (i.p.) Injection Protocol
-
Materials:
-
25-27 gauge needle
-
1 mL syringe
-
Prepared this compound injection solution
-
-
Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert the needle at a 30-40° angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly. The maximum recommended volume is typically < 0.5 mL for a 25g mouse.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
3.2.2. Oral Gavage (p.o.) Protocol
-
Materials:
-
18-20 gauge flexible gavage needle with a rounded tip
-
1 mL syringe
-
Prepared this compound suspension
-
-
Procedure:
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth of the gavage needle.
-
Properly restrain the mouse, ensuring the head and body are in a straight line.
-
Gently insert the gavage needle into the mouth and advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance.
-
Administer the suspension slowly. The maximum recommended volume is typically 10 ml/kg.
-
Carefully remove the gavage needle and return the mouse to its cage.
-
Observe the mouse for any signs of distress.
-
Behavioral Testing Protocols
3.3.1. Open Field Test (OFT)
-
Purpose: To assess locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 50x50 cm) with walls. The arena is often divided into a central and a peripheral zone.
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Gently place the mouse in the center of the arena.
-
Record the mouse's activity using a video tracking system for a set duration (e.g., 5-20 minutes).
-
Parameters to measure include total distance traveled, time spent in the center zone, and rearing frequency.
-
Thoroughly clean the apparatus with 70% ethanol between each mouse.
-
3.3.2. Sucrose Preference Test (SPT)
-
Purpose: To measure anhedonia, a core symptom of depression.
-
Procedure:
-
Adaptation: House mice individually and provide them with two bottles, one containing water and the other a 1% sucrose solution, for 48 hours to acclimatize.
-
Deprivation: After adaptation, deprive the mice of water and food for 24 hours.
-
Testing: Following deprivation, present the mice with two pre-weighed bottles: one with water and one with 1% sucrose solution.
-
Measure the consumption from each bottle over a specific period (e.g., 1-2 hours).
-
Calculate sucrose preference as: (Sucrose intake / (Sucrose intake + Water intake)) x 100%.
-
Signaling Pathways and Experimental Workflows
PAR2 Signaling Pathway
Activation of PAR2 by this compound initiates intracellular signaling cascades. A primary pathway involves the coupling to Gαq, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can lead to downstream effects such as the activation of MAP kinases (e.g., ERK1/2) and modulation of inflammatory responses.
PAR2 signaling cascade initiated by this compound.
Experimental Workflow for Behavioral Analysis
A typical workflow for assessing the behavioral effects of this compound in mice involves acclimatization, baseline testing, drug administration, and subsequent behavioral assays.
Workflow for this compound behavioral studies in mice.
Application Notes and Protocols: AC-264613 Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-264613 is a potent and selective non-peptidic agonist of the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in various physiological and pathophysiological processes, including inflammation, nociception, and cellular proliferation.[1][2] As with any compound intended for in vitro and in vivo studies, understanding its solubility and stability in common laboratory solvents is crucial for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, making it an essential vehicle for compound storage and delivery in biological assays.[3][4]
These application notes provide a comprehensive overview of the solubility and stability of this compound in DMSO, along with detailed protocols for their determination.
Chemical Information
| Property | Value | Reference |
| Chemical Name | (3R,4S)-rel-2-Oxo-4-phenyl-3-pyrrolidinecarboxylic acid, 2-[1-(3-bromophenyl)ethylidene]hydrazide | [5][6] |
| Molecular Formula | C₁₉H₁₈BrN₃O₂ | [1][7] |
| Molecular Weight | 400.27 g/mol | [1][2][7] |
| CAS Number | 1051487-82-1 | [1][5] |
Solubility of this compound in DMSO
This compound exhibits good solubility in DMSO, a critical characteristic for the preparation of stock solutions for biological screening and other research applications.
Quantitative Solubility Data
| Parameter | Value | Source |
| Solubility in DMSO | 40 mg/mL | [5] |
| Solubility in DMSO | Soluble to 100 mM | [1] |
Experimental Protocol: Determination of this compound Solubility in DMSO (Kinetic Method)
This protocol outlines a general kinetic solubility assessment method adapted for this compound.
Objective: To determine the kinetic solubility of this compound in an aqueous buffer following initial dissolution in DMSO.
Materials:
-
This compound
-
Anhydrous DMSO (≥99.9%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (polypropylene)
-
Microplate shaker
-
Spectrophotometer or HPLC-UV system
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a sample of this compound.
-
Dissolve the compound in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.
-
-
Serial Dilution in DMSO:
-
Perform serial dilutions of the this compound stock solution in DMSO using a 96-well plate to create a range of concentrations.
-
-
Addition to Aqueous Buffer:
-
Transfer a small, precise volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
-
Incubation and Precipitation:
-
Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking. This allows for the precipitation of the compound that is insoluble at that concentration.
-
-
Analysis:
-
Analyze the concentration of the soluble compound in the supernatant. This can be achieved by:
-
UV/Vis Spectrophotometry: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of this compound.
-
HPLC-UV: Filter the samples to remove precipitate and inject the filtrate into an HPLC system. Determine the concentration by comparing the peak area to a standard curve.
-
-
-
Data Interpretation:
-
The highest concentration at which no precipitation is observed is considered the kinetic solubility.
-
Stability of this compound in DMSO
Proper storage of this compound stock solutions in DMSO is critical to maintain compound integrity and ensure the reliability of experimental data.
Storage Recommendations
| Condition | Recommendation | Source |
| Storage Temperature | Store at -20°C | [1][2] |
| Long-term Stability | ≥ 2 years at -20°C | [6] |
While this compound is reported to be stable in DMSO at -20°C, repeated freeze-thaw cycles should be minimized by preparing and storing the compound in single-use aliquots.
Experimental Protocol: Assessment of this compound Stability in DMSO
This protocol describes a method to evaluate the stability of this compound in DMSO over time under various storage conditions.
Objective: To assess the chemical stability of this compound in DMSO by monitoring its concentration and the appearance of degradation products over time.
Materials:
-
This compound
-
Anhydrous DMSO (≥99.9%)
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC or UPLC system with UV and Mass Spectrometry (MS) detectors
-
Incubators/freezers set to desired storage temperatures (e.g., -80°C, -20°C, 4°C, room temperature)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple vials (e.g., amber glass HPLC vials) to avoid repeated freeze-thaw cycles of the same sample.
-
Store the aliquots at different temperatures to assess thermal stability.
-
-
Time-Point Analysis:
-
At designated time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
-
Sample Preparation for Analysis:
-
Dilute the DMSO stock solution with an appropriate solvent (e.g., acetonitrile/water mixture) to a concentration suitable for HPLC analysis.
-
-
HPLC-UV/MS Analysis:
-
Inject the prepared sample into the HPLC-UV/MS system.
-
Monitor the peak area of the parent this compound compound at its λmax.
-
Use the MS detector to identify the parent compound and any potential degradation products by their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
A compound is often considered stable if the remaining percentage is above 90-95%.
-
Analyze the mass spectrometry data for the appearance of new peaks that could correspond to degradation products.
-
Visualizations
Signaling Pathway of this compound (PAR2 Agonist)
Caption: this compound activates the PAR2 signaling cascade.
Experimental Workflow for Solubility Assessment
Caption: Workflow for kinetic solubility determination.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability in DMSO.
References
Optimal Concentration of AC-264613 for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-264613 is a potent and selective small-molecule agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR) involved in a multitude of physiological and pathological processes, including inflammation, nociception, and cellular proliferation.[1][2] As a valuable pharmacological tool, determining the optimal concentration of this compound is critical for obtaining reliable and reproducible results in cell-based assays. These application notes provide a comprehensive guide to the use of this compound in key in vitro functional assays, including recommended concentration ranges, detailed experimental protocols, and an overview of the associated signaling pathways.
Quantitative Data Summary
The potency of this compound has been characterized in several functional cell-based assays. The following table summarizes the key quantitative data for easy comparison. The half-maximal effective concentration (EC50) and the negative logarithm of the EC50 (pEC50) are provided for phosphoinositide (PI) hydrolysis, calcium mobilization, and cellular proliferation assays.
| Assay | Cell Line | Parameter | Value | Reference |
| Phosphoinositide (PI) Hydrolysis | KNRK cells (transfected with human PAR2) | pEC50 | 6.9 | [3] |
| Calcium (Ca2+) Mobilization | HEK293T cells (PAR2 wild type) | pEC50 | 7.0 | [3] |
| Cellular Proliferation | Not specified | pEC50 | 7.5 | [1][2] |
| General Potency Range | Various | EC50 | 30 - 100 nM | [3] |
Note: The optimal concentration for any given experiment will depend on the specific cell type, assay conditions, and desired biological endpoint. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Signaling Pathways
Activation of PAR2 by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of PAR2 to the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Downstream of these initial events, PAR2 activation can also engage other important signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are crucial for regulating cellular processes like proliferation and inflammation. Furthermore, emerging evidence suggests a potential crosstalk between PAR2 signaling and the regulation of transcription factors such as Interferon Regulatory Factor 5 (IRF5) and the tumor suppressor protein p53, although the precise mechanisms are still under investigation.
Primary PAR2 Signaling Pathway
Caption: Primary signaling cascade upon this compound binding to PAR2.
Downstream PAR2 Signaling Pathways
References
Application Notes and Protocols for AC-264613 in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-264613 is a potent and selective small-molecule agonist for the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, nociception, and cellular proliferation. Activation of PAR2 by agonists like this compound stimulates multiple signaling pathways, a key one being the Gq-mediated pathway that leads to an increase in intracellular calcium concentration ([Ca2+]i). This calcium mobilization event serves as a robust and measurable readout for receptor activation, making it a valuable tool in drug discovery and pharmacological research.
This document provides a detailed protocol for utilizing this compound in a cell-based calcium mobilization assay, suitable for high-throughput screening and pharmacological characterization of PAR2 activity.
Signaling Pathway of PAR2-Mediated Calcium Mobilization
Activation of PAR2 by an agonist such as this compound initiates a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytosol. This rapid increase in intracellular calcium can be detected using fluorescent calcium indicators.
Caption: PAR2 signaling pathway leading to calcium mobilization.
Data Presentation: Potency of this compound
The potency of this compound in inducing calcium mobilization has been determined in various cell lines. The half-maximal effective concentration (EC50) or its logarithmic form (pEC50) is a key parameter to quantify agonist activity.
| Parameter | Value | Cell Line | Assay Type | Reference |
| pEC50 | 7.0 | KNRK cells (transfected with human PAR2) | Ca2+ Mobilization | [1] |
| EC50 | 100 nM | NIH3T3 cells (expressing PAR2) | Ca2+ Mobilization | [2] |
| pEC50 | 7.5 | Not specified | General PAR2 agonism | [3][4] |
| pEC50 | 6.9 | HEK 293T cells (PAR2 wild type) | PI Hydrolysis | [1] |
| pEC50 | 7.5 | Not specified | Cellular Proliferation | [3][4] |
Note: pEC50 is the negative logarithm of the EC50 value.
Experimental Protocol: Calcium Mobilization Assay Using a FLIPR Instrument
This protocol outlines a general procedure for measuring this compound-induced calcium mobilization in a 96-well or 384-well format using a Fluorometric Imaging Plate Reader (FLIPR). Optimization of cell number, dye loading conditions, and this compound concentrations may be required for specific cell lines and experimental conditions.
Materials
-
Cells: A suitable cell line endogenously or recombinantly expressing PAR2 (e.g., HEK293, CHO, KNRK).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM, Calcium-5 Assay Kit, or similar.
-
Probenecid (optional): To inhibit organic anion transporters and improve dye retention in certain cell lines.
-
Black-walled, clear-bottom microplates: 96-well or 384-well, tissue culture treated.
-
FLIPR instrument or equivalent fluorescence plate reader with liquid handling capabilities.
Experimental Workflow
Caption: Workflow for the this compound calcium mobilization assay.
Step-by-Step Procedure
-
Cell Seeding:
-
The day before the assay, seed PAR2-expressing cells into black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. This typically involves dissolving the dye (e.g., Fluo-4 AM) in DMSO and then diluting it in the assay buffer. Probenecid can be added at this stage if required for the cell line.
-
Remove the cell culture medium from the plates and wash the cells gently with assay buffer.
-
Add the dye loading solution to each well and incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Plate Preparation:
-
During the dye incubation, prepare a compound plate containing serial dilutions of this compound in assay buffer. The final concentrations should typically range from picomolar to micromolar to generate a full dose-response curve.
-
Include appropriate controls, such as vehicle (DMSO) and a known PAR2 agonist as a positive control.
-
-
Calcium Flux Measurement:
-
After dye loading, place the cell plate and the compound plate into the FLIPR instrument.
-
Allow the plates to equilibrate to the instrument's reading temperature (typically 37°C).
-
Set the instrument parameters for fluorescence measurement (e.g., excitation ~488 nm, emission ~525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
-
Compound Addition and Data Acquisition:
-
Program the instrument to add the this compound solutions from the compound plate to the cell plate.
-
Immediately after addition, continuously record the fluorescence intensity in each well for a period of 1-3 minutes to capture the transient calcium signal.
-
-
Data Analysis:
-
The change in fluorescence intensity is directly proportional to the change in intracellular calcium concentration.
-
For each well, calculate the maximum fluorescence signal minus the baseline fluorescence.
-
Plot the fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value.
-
Troubleshooting
-
Low Signal-to-Background Ratio: Optimize cell density, dye concentration, and incubation time. Ensure the health and viability of the cells.
-
High Well-to-Well Variation: Ensure uniform cell seeding and precise liquid handling. Avoid disturbing the cell monolayer during media changes and dye loading.
-
No Response to this compound: Confirm PAR2 expression in the cell line. Verify the integrity and concentration of the this compound stock solution.
Conclusion
The calcium mobilization assay is a robust and reliable method for characterizing the activity of the PAR2 agonist this compound. The detailed protocol and supporting information provided in these application notes will enable researchers to effectively utilize this assay for screening and pharmacological studies related to PAR2 signaling.
References
- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Macrophage Stimulation with AC-264613
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-264613 is a potent and selective non-peptidic agonist for Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor involved in a variety of physiological and pathophysiological processes, including inflammation. In the context of macrophage biology, activation of PAR-2 by this compound has been shown to modulate inflammatory responses, generally promoting a shift towards an anti-inflammatory and pro-resolving phenotype. These application notes provide detailed protocols and supporting data for the use of this compound in macrophage stimulation experiments, intended to guide researchers in immunology, pharmacology, and drug development.
Activation of PAR-2 in macrophages has been demonstrated to suppress the production of pro-inflammatory cytokines such as Interleukin-12 (IL-12), while enhancing the expression of anti-inflammatory cytokines like Interleukin-10 (IL-10).[1] This modulation of cytokine profiles suggests a potential therapeutic role for PAR-2 agonists in inflammatory diseases. The following sections detail the mechanism of action, experimental protocols, and expected outcomes when using this compound to stimulate macrophages.
Mechanism of Action and Signaling Pathway
This compound acts as a specific agonist of Protease-Activated Receptor 2 (PAR-2). PAR-2 is activated physiologically by the proteolytic cleavage of its N-terminus by serine proteases, which exposes a tethered ligand that binds to the receptor and initiates signaling. This compound mimics the action of this tethered ligand, directly activating the receptor without the need for proteolytic cleavage.
Upon activation by this compound, PAR-2 can couple to several heterotrimeric G proteins, including Gq/11, Gs, Gi/o, and G12/13, leading to the activation of multiple downstream signaling cascades.[2][3] Key signaling pathways implicated in macrophage responses to PAR-2 activation include:
-
Gq/11 Pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in increased intracellular calcium concentrations and activation of Protein Kinase C (PKC).[3]
-
G12/13 Pathway: Activation of RhoA, a small GTPase involved in regulating the actin cytoskeleton, cell migration, and gene transcription.[2][3]
-
Gs Pathway: Stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and activation of Protein Kinase A (PKA).
-
Gi/o Pathway: Inhibition of adenylyl cyclase, leading to a decrease in cAMP levels.[3]
-
β-arrestin Pathway: PAR-2 can also signal independently of G proteins through the recruitment of β-arrestins, which can act as scaffolds for other signaling molecules.[2]
In the context of lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to attenuate the production of the IL-12p40 subunit by suppressing the expression of Interferon Regulatory Factor 5 (IRF5).[4]
Signaling Pathway Diagram
Caption: PAR-2 Signaling Cascade in Macrophages.
Experimental Protocols
Materials and Reagents
-
This compound (Tocris Bioscience or other reputable supplier)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Murine or human macrophages (e.g., bone marrow-derived macrophages (BMDMs), peripheral blood mononuclear cell (PBMC)-derived macrophages, or a macrophage cell line like RAW 264.7 or THP-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
Macrophage colony-stimulating factor (M-CSF) for BMDM differentiation
-
Lipopolysaccharide (LPS) for pro-inflammatory stimulation
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits for cytokine quantification, antibodies for flow cytometry, reagents for qPCR)
Protocol 1: Preparation of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation and differentiation of murine BMDMs, a widely used primary macrophage model.
Caption: Workflow for BMDM Preparation.
-
Isolation of Bone Marrow: Euthanize mice and sterilize the hind legs. Dissect the femur and tibia, removing all muscle and connective tissue. Flush the bone marrow from the bones using a syringe with complete culture medium.[1][5]
-
Cell Lysis and Culture: Centrifuge the cell suspension and resuspend the pellet in ACK lysis buffer to lyse red blood cells. After incubation, wash the cells with PBS and resuspend in complete medium supplemented with 20 ng/mL of M-CSF.[6][7]
-
Differentiation: Plate the cells in non-tissue culture treated dishes and incubate at 37°C in a 5% CO2 incubator for 7 days. Change the medium on day 3 and day 5 by adding fresh M-CSF-containing medium.[6]
-
Harvesting: On day 7, the adherent cells are differentiated BMDMs and are ready for use. To harvest, wash the plates with cold PBS and gently scrape the cells.
Protocol 2: Macrophage Stimulation with this compound
This protocol outlines the steps for stimulating macrophages with this compound, both alone and in combination with a pro-inflammatory stimulus like LPS.
-
Cell Plating: Seed the differentiated macrophages (e.g., BMDMs) into appropriate culture plates (e.g., 24-well or 96-well plates) at a suitable density and allow them to adhere overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in complete culture medium to the desired final concentrations. A typical concentration range for in vitro experiments is 1-50 µM.[8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
-
Stimulation:
-
For assessing the direct effect of this compound: Replace the culture medium with fresh medium containing different concentrations of this compound or vehicle control (DMSO).
-
For assessing the modulatory effect of this compound on inflammation: Pre-treat the cells with this compound or vehicle control for a specific duration (e.g., 1-2 hours) before adding a pro-inflammatory stimulus like LPS (e.g., 100 ng/mL). Alternatively, co-stimulate the cells with this compound and LPS.
-
-
Incubation: Incubate the cells for a desired period. The incubation time will depend on the endpoint being measured. For cytokine secretion, a 24-hour incubation is common.[9] For gene expression analysis, shorter time points (e.g., 4, 8, 12 hours) may be more appropriate.[9]
-
Sample Collection and Analysis:
-
Supernatant: Collect the culture supernatant for measuring secreted cytokines by ELISA or multiplex bead array.
-
Cell Lysate: Lyse the cells to extract RNA for qPCR analysis of gene expression or protein for Western blotting.
-
Flow Cytometry: Harvest the cells for analysis of surface marker expression (e.g., M1/M2 markers).
-
Data Presentation
The following tables summarize the expected effects of this compound on macrophage cytokine production and polarization markers based on available literature. The exact quantitative changes may vary depending on the macrophage type, donor variability, and specific experimental conditions.
Table 1: Effect of this compound on Cytokine Production by LPS-Stimulated Macrophages
| Cytokine | Expected Change with this compound Treatment | Rationale |
| Pro-inflammatory | ||
| IL-12p40 | ↓ | Suppression of IRF5 expression.[4] |
| TNF-α | ↓ | General anti-inflammatory effect of PAR-2 activation. |
| IL-6 | ↓ | General anti-inflammatory effect of PAR-2 activation. |
| Anti-inflammatory | ||
| IL-10 | ↑ | PAR-2 activation promotes an anti-inflammatory phenotype.[1] |
Table 2: Effect of this compound on Macrophage Polarization Markers
| Marker Type | Marker | Expected Change with this compound Treatment | Rationale |
| M1 (Pro-inflammatory) | |||
| iNOS (inducible Nitric Oxide Synthase) | ↓ | Shift away from M1 polarization. | |
| CD86 | ↓ | Shift away from M1 polarization. | |
| M2 (Anti-inflammatory/Pro-resolving) | |||
| Arginase-1 | ↑ | Promotion of an M2-like phenotype. | |
| CD206 (Mannose Receptor) | ↑ | Promotion of an M2-like phenotype. | |
| CD163 | ↑ | Promotion of an M2-like phenotype. |
Conclusion
This compound serves as a valuable tool for investigating the role of PAR-2 in macrophage function and inflammation. By selectively activating PAR-2, researchers can explore its potential in modulating macrophage polarization and cytokine responses. The protocols and data presented here provide a framework for designing and executing experiments to further elucidate the immunomodulatory effects of PAR-2 activation and to evaluate the therapeutic potential of compounds targeting this receptor. It is recommended that researchers optimize concentrations and time points for their specific experimental system to obtain robust and reproducible results.
References
- 1. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAR1 and PAR2 Couple to Overlapping and Distinct Sets of G Proteins and Linked Signaling Pathways to Differentially Regulate Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation | Springer Nature Experiments [experiments.springernature.com]
- 5. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Macrophage Differentiation by Induction with Macrophage Colony-Stimulating Factor [bio-protocol.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of stimulation time on the expression of human macrophage polarization markers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AC-264613 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-264613 is a potent and selective non-peptidic agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation.[1][2] Notably, this compound has been demonstrated to be blood-brain barrier permeable, making it a valuable tool for investigating the role of PAR2 in the central nervous system (CNS).[3][4][5][6] These application notes provide a comprehensive overview of the use of this compound in studying neuroinflammation, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.
Mechanism of Action in Neuroinflammation
This compound selectively activates PAR2, which is expressed on various cell types within the CNS, including astrocytes.[1][3] Upon activation, PAR2 can initiate downstream signaling cascades that modulate neuroinflammatory responses. While the complete picture is still emerging, evidence suggests that the pro-inflammatory effects of this compound in the brain may be, at least in part, independent of microglia.[3][6] Instead, the activation of PAR2 on astrocytes is a key area of investigation for its role in mediating neuroinflammation.[1][3][7]
The binding of this compound to PAR2 is thought to trigger conformational changes that lead to the activation of heterotrimeric G proteins, particularly Gαq. This, in turn, can stimulate downstream signaling pathways including the activation of mitogen-activated protein kinases (MAPKs) and the transcription factor nuclear factor-kappa B (NF-κB), both of which are critical regulators of pro-inflammatory gene expression.[8]
Data Presentation
The following tables summarize the key quantitative data available for this compound in the context of neuroinflammation studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/Assay | Reference |
| pEC50 for PAR2 activation | 7.5 | Not specified |
Table 2: In Vivo Effects of this compound in Mice
| Dosage and Administration | Effect | Brain Region/Sample | Time Point | Reference |
| 10 mg/kg, i.p. | Reduced sucrose preference | - | 2 hours post-injection | [9] |
| 100 mg/kg, i.p. | Elevated serum IL-6 levels | Serum | 2 hours post-injection | [4][5] |
| 100 mg/kg, i.p. | Increased IL-1β mRNA levels | Cerebellum | 2 hours post-injection | [4] |
Note: Further dose-response studies are warranted to fully characterize the in vivo effects of this compound on cytokine levels in different brain regions.
Experimental Protocols
In Vivo Model of Neuroinflammation Induced by this compound
This protocol describes the induction of a neuroinflammatory response in mice using this compound for subsequent behavioral and biochemical analyses.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or other appropriate solvent)
-
Male C57BL/6J mice (or other suitable strain)
-
Standard laboratory animal housing and handling equipment
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Compound Preparation: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., for a 10 mg/kg or 100 mg/kg dose). Ensure complete dissolution.
-
Administration: Administer this compound or vehicle to the mice via i.p. injection. The injection volume should be consistent across all animals (e.g., 10 ml/kg).
-
Post-injection Monitoring: Monitor the animals for any adverse effects.
-
Experimental Readouts: At the desired time points post-injection (e.g., 2 hours), proceed with behavioral testing (see Protocol 2 and 3) and/or tissue collection for biochemical analysis (see Protocol 4 and 5).
Open Field Test (OFT) for Locomotor Activity and Anxiety-like Behavior
The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents.
Materials:
-
Open field arena (e.g., a square or circular arena with high walls)
-
Video tracking software
-
70% ethanol for cleaning
Procedure:
-
Habituation: Habituate the mice to the testing room for at least 30 minutes before the test.
-
Arena Setup: Place the open field arena in a quiet, evenly lit room.
-
Testing:
-
Gently place a mouse into the center of the arena.
-
Allow the mouse to explore the arena for a defined period (e.g., 5-10 minutes).
-
Record the session using the video tracking software.
-
-
Data Analysis: Analyze the recorded video to quantify parameters such as:
-
Total distance traveled
-
Time spent in the center zone vs. the periphery
-
Number of entries into the center zone
-
Rearing frequency
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each mouse to eliminate olfactory cues.
Sucrose Preference Test (SPT) for Anhedonia-like Behavior
The SPT is a two-bottle choice paradigm used to measure anhedonia, a core symptom of depression.
Materials:
-
Two identical drinking bottles per cage
-
1% sucrose solution
-
Tap water
Procedure:
-
Habituation (24-48 hours):
-
House mice individually.
-
Provide two bottles in each cage, both filled with tap water, to accustom the mice to the two-bottle setup.
-
-
Sucrose Exposure (24-48 hours):
-
Replace one of the water bottles with a bottle containing a 1% sucrose solution.
-
-
Deprivation (optional, but can increase consumption):
-
Food and water deprive the mice for a set period (e.g., 12-24 hours) before the test.
-
-
Testing (1-2 hours):
-
Provide each mouse with two pre-weighed bottles: one with 1% sucrose solution and one with tap water.
-
After the testing period, remove and weigh the bottles to determine the amount of each liquid consumed.
-
-
Calculation:
-
Sucrose Preference (%) = (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) x 100
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 in Brain Tissue
This protocol outlines the measurement of IL-6 protein levels in brain tissue homogenates.
Materials:
-
Mouse brain tissue (e.g., cerebellum, hippocampus)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer
-
Microcentrifuge
-
Commercial mouse IL-6 ELISA kit
-
Microplate reader
Procedure:
-
Tissue Homogenization:
-
Dissect the brain region of interest on ice.
-
Add ice-cold lysis buffer to the tissue (e.g., 100 mg tissue per 1 ml buffer).
-
Homogenize the tissue until no visible pieces remain.
-
-
Centrifugation:
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the soluble proteins.
-
-
Protein Quantification:
-
Determine the total protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
-
ELISA:
-
Perform the IL-6 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubation steps with detection antibody and enzyme conjugate.
-
Addition of substrate and stop solution.
-
Reading the absorbance on a microplate reader.
-
-
-
Data Analysis:
-
Calculate the concentration of IL-6 in the samples based on the standard curve.
-
Normalize the IL-6 concentration to the total protein concentration of each sample.
-
Quantitative PCR (qPCR) for IL-1β mRNA in Brain Tissue
This protocol describes the measurement of IL-1β gene expression in brain tissue.
Materials:
-
Mouse brain tissue (e.g., cerebellum)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers specific for mouse IL-1β and a reference gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from the brain tissue using a commercial RNA extraction kit, following the manufacturer's protocol.
-
-
RNA Quantification and Quality Control:
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and specific primers for IL-1β and the reference gene.
-
Run the qPCR reaction in a real-time PCR instrument using appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for IL-1β and the reference gene.
-
Calculate the relative expression of IL-1β using the ΔΔCt method, normalizing to the reference gene and comparing to the control group.
-
Visualization of Pathways and Workflows
Caption: PAR2 Signaling Pathway in Astrocytes.
Caption: Experimental Workflow.
Conclusion
This compound serves as a critical tool for elucidating the role of PAR2 in neuroinflammatory processes. Its ability to cross the blood-brain barrier and modulate cytokine expression in a potentially microglia-independent manner opens new avenues for research into the contributions of other cell types, such as astrocytes, to neuroinflammation. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at further understanding the complex interplay between PAR2 signaling and CNS inflammation, which may ultimately lead to the development of novel therapeutic strategies for a range of neurological disorders. Further research is encouraged to establish detailed dose-response relationships and to directly investigate the effects of this compound on primary astrocyte cultures.
References
- 1. Genetic Targeting of Protease Activated Receptor 2 Reduces Inflammatory Astrogliosis and Improves Recovery of Function after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Stress-Induced Cytokine Interleukin-6 Decreases the Inhibition/Excitation Ratio in the Rat Temporal Cortex via Trans-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PAR-2 attenuates neuroinflammation and improves short-term neurocognitive functions via ERK1/2 signaling following asphyxia-induced cardiac arrest in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of serum concentrations of IL-6 and TNF-α on brain structure in anorexia nervosa: a combined cross-sectional and longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Delineating Astrocytic Cytokine Responses in a Human Stem Cell Model of Neural Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corticotropin releasing factor-1 receptor antagonism alters the biochemical, but not behavioral effects of repeated interleukin-1β administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AC-264613 in Inducing Experimental Hyperalgesia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing AC-264613, a potent and selective small-molecule agonist of Protease-Activated Receptor 2 (PAR2), for inducing experimental hyperalgesia in preclinical models. This document outlines the mechanism of action, detailed experimental protocols for thermal and mechanical hyperalgesia in rodents, and quantitative data to guide study design and interpretation.
Introduction
This compound is a valuable pharmacological tool for investigating the role of PAR2 in nociception and inflammatory pain. Activation of PAR2 on primary sensory neurons is known to contribute to the sensitization of nociceptors, leading to a state of hyperalgesia, characterized by an increased response to noxious stimuli. These protocols are designed to provide a standardized method for inducing a robust and reproducible hyperalgesic state for the evaluation of novel analgesics and for studying the underlying mechanisms of pain.
Mechanism of Action
This compound selectively binds to and activates PAR2, a G-protein coupled receptor. The downstream signaling cascade initiated by PAR2 activation in the context of nociception is multifaceted. It primarily involves the coupling to Gαq, which in turn activates phospholipase Cβ (PLCβ). PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the sensitization of transient receptor potential (TRP) channels, such as TRPV1, on nociceptive neurons, lowering their activation threshold and resulting in hyperalgesia. The activation of PAR2 can also lead to the release of pro-inflammatory neuropeptides like Substance P and calcitonin gene-related peptide (CGRP).
Signaling Pathway of this compound-Induced Hyperalgesia
Caption: Signaling pathway of this compound-induced hyperalgesia.
Data Presentation
The following tables summarize the quantitative data for this compound-induced hyperalgesia in rats and mice, providing a reference for expected outcomes.
Table 1: Dose-Response of this compound-Induced Thermal Hyperalgesia in Rats
| Dose (ng, intraplantar) | Paw Withdrawal Latency (s) | % Reduction from Baseline |
| Vehicle | 11.5 ± 0.5 | 0% |
| 30 | 8.2 ± 0.6 | ~29% |
| 100 | 6.5 ± 0.4 | ~43% |
| 300 | 5.1 ± 0.3 | ~56% |
| 1000 | 4.8 ± 0.2 | ~58% |
| Data are presented as mean ± SEM. Paw withdrawal latency was assessed 30 minutes post-injection. |
Table 2: Time-Course of this compound-Induced Thermal Hyperalgesia in Rats (300 ng, intraplantar)
| Time Post-Injection (min) | Paw Withdrawal Latency (s) |
| 0 (Baseline) | 11.8 ± 0.4 |
| 15 | 7.9 ± 0.5 |
| 30 | 5.3 ± 0.3 |
| 60 | 6.1 ± 0.4 |
| 120 | 8.9 ± 0.6 |
| 240 | 10.5 ± 0.5 |
| Data are presented as mean ± SEM. |
Table 3: Dose-Response of this compound-Induced Mechanical Hyperalgesia in Mice
| Dose (µg, intraplantar) | Paw Withdrawal Threshold (g) |
| Vehicle | 1.2 ± 0.1 |
| 1 | 0.8 ± 0.08 |
| 3 | 0.5 ± 0.06 |
| 10 | 0.3 ± 0.04 |
| Data are presented as mean ± SEM. Paw withdrawal threshold was assessed 1 hour post-injection. |
Table 4: Time-Course of this compound-Induced Mechanical Hyperalgesia in Mice (10 µg, intraplantar)
| Time Post-Injection (h) | Paw Withdrawal Threshold (g) |
| 0 (Baseline) | 1.1 ± 0.1 |
| 1 | 0.3 ± 0.05 |
| 2 | 0.4 ± 0.06 |
| 4 | 0.7 ± 0.08 |
| 6 | 0.9 ± 0.1 |
| Data are presented as mean ± SEM. |
Experimental Protocols
The following are detailed protocols for inducing thermal hyperalgesia in rats and mechanical hyperalgesia in mice using this compound.
Protocol 1: Induction of Thermal Hyperalgesia in Rats
Objective: To induce a state of thermal hyperalgesia in rats for the evaluation of analgesic compounds.
Materials:
-
This compound
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Male Sprague-Dawley rats (200-250 g)
-
Radiant heat source (e.g., Hargreaves apparatus)
-
Animal enclosures with a glass floor
-
Microsyringes for intraplantar injection
Experimental Workflow for Rat Thermal Hyperalgesia
Caption: Experimental workflow for rat thermal hyperalgesia.
Procedure:
-
Animal Acclimation: Acclimate rats to the testing environment for at least 30 minutes before the experiment. Place them in the individual compartments of the testing apparatus on the glass floor.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat stimulus. Position the heat source under the plantar surface of the hind paw and record the time taken for the rat to withdraw its paw. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
This compound Administration: Prepare a stock solution of this compound in a suitable vehicle. Administer the desired dose (e.g., 30-1000 ng) in a small volume (e.g., 20-50 µL) via intraplantar injection into the plantar surface of one hind paw. A control group should receive a vehicle injection.
-
Hyperalgesia Assessment: At predetermined time points after injection (e.g., 15, 30, 60, 120, and 240 minutes), re-measure the paw withdrawal latency as described in step 2.
-
Data Analysis: Calculate the change in paw withdrawal latency from baseline for each animal. Data are typically expressed as the mean latency in seconds or as a percentage of the pre-injection baseline.
Protocol 2: Induction of Mechanical Hyperalgesia in Mice
Objective: To induce a state of mechanical hyperalgesia in mice for the evaluation of analgesic compounds.
Materials:
-
This compound
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Male C57BL/6 mice (20-25 g)
-
Von Frey filaments of varying forces
-
Elevated mesh platform
-
Microsyringes for intraplantar injection
Experimental Workflow for Mouse Mechanical Hyperalgesia
Caption: Experimental workflow for mouse mechanical hyperalgesia.
Procedure:
-
Animal Acclimation: Acclimate mice to the testing environment by placing them on the elevated mesh platform for at least 30 minutes before the experiment.
-
Baseline Measurement: Determine the baseline paw withdrawal threshold to mechanical stimuli using von Frey filaments. Apply filaments of increasing force to the plantar surface of the hind paw and record the force at which the mouse withdraws its paw. The up-down method of Dixon is commonly used to determine the 50% withdrawal threshold.
-
This compound Administration: Prepare a stock solution of this compound in a suitable vehicle. Administer the desired dose (e.g., 1-10 µg) in a small volume (e.g., 10-20 µL) via intraplantar injection into the plantar surface of one hind paw. A control group should receive a vehicle injection.
-
Hyperalgesia Assessment: At predetermined time points after injection (e.g., 1, 2, 4, and 6 hours), re-measure the paw withdrawal threshold as described in step 2.
-
Data Analysis: Calculate the change in paw withdrawal threshold from baseline for each animal. Data are typically expressed as the mean withdrawal threshold in grams.
Conclusion
This compound is a reliable and effective tool for inducing experimental hyperalgesia in both rat and mouse models. The provided protocols and data serve as a valuable resource for researchers investigating the mechanisms of pain and for the preclinical development of novel analgesic therapies targeting the PAR2 pathway. Careful adherence to these protocols will ensure the generation of consistent and reproducible results.
In Vitro Assays for Measuring AC-264613 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-264613 is a potent and selective small-molecule agonist of the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, nociception, and cellular proliferation.[1][2][3] As a valuable pharmacological tool, robust and reproducible in vitro assays are essential for characterizing the activity of this compound and investigating its mechanism of action. These application notes provide detailed protocols for key in vitro assays to measure the potency and efficacy of this compound, enabling researchers to elucidate its role in PAR2 signaling pathways.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound across various functional assays and cell lines.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cellular Proliferation | HEK293T | pEC50 | 7.5 | [1][2][3] |
| Cellular Proliferation | NIH3T3 | EC50 | 31.6 nM | [4] |
| Calcium (Ca2+) Mobilization | KNRK (transfected with human PAR2) | pEC50 | 7.0 | [1] |
| Calcium (Ca2+) Mobilization | NIH3T3 | EC50 | 100 nM | [4] |
| Phosphatidylinositol (PI) Hydrolysis | HEK293T (PAR2 wild type) | pEC50 | 6.9 | [1] |
| Phosphatidylinositol (PI) Hydrolysis | NIH3T3 | EC50 | 125.8 nM | [4] |
Signaling Pathway and Experimental Workflow
Activation of PAR2 by this compound initiates a signaling cascade that can be interrogated by various in vitro assays. The following diagrams illustrate the PAR2 signaling pathway and a general experimental workflow for assessing the activity of this compound.
Experimental Protocols
Intracellular Calcium (Ca2+) Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PAR2 activation by this compound.
Materials:
-
Cells expressing PAR2 (e.g., KNRK-hPAR2, NIH3T3)
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
This compound stock solution in DMSO
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FlexStation, FLIPR)
Protocol:
-
Cell Plating: Seed cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading:
-
Prepare a dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Aspirate the cell culture medium from the wells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading for each well.
-
Automatically inject the this compound dilutions into the wells while continuously recording the fluorescence.
-
Record the peak fluorescence intensity for each well.
-
-
Data Analysis:
-
Normalize the fluorescence response to the baseline.
-
Plot the normalized peak fluorescence as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 or pEC50 value.
-
Phosphatidylinositol (PI) Hydrolysis Assay
This assay quantifies the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.
Materials:
-
Cells expressing PAR2 (e.g., HEK293T)
-
Inositol-free cell culture medium
-
[³H]-myo-inositol
-
Assay buffer (e.g., HBSS with 10 mM LiCl)
-
This compound stock solution in DMSO
-
Perchloric acid
-
Dowex AG1-X8 resin
-
Scintillation cocktail and counter
Protocol:
-
Cell Labeling:
-
Plate cells in 24-well plates and grow to near confluence.
-
Replace the medium with inositol-free medium containing [³H]-myo-inositol and incubate for 24-48 hours to allow for incorporation into membrane phosphoinositides.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with assay buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add various concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by aspirating the medium and adding ice-cold perchloric acid.
-
Incubate on ice for 30 minutes.
-
Neutralize the extracts with a suitable buffer.
-
-
Separation and Quantification:
-
Apply the neutralized extracts to Dowex AG1-X8 columns.
-
Wash the columns to remove free [³H]-myo-inositol.
-
Elute the total inositol phosphates with a high salt buffer.
-
Quantify the radioactivity in the eluates using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³H]-inositol phosphates as a function of this compound concentration.
-
Fit the data to a dose-response curve to calculate the EC50 or pEC50.
-
Cellular Proliferation Assay
This assay measures the effect of this compound on cell growth, which can be a downstream consequence of PAR2 activation.[5] A common method involves using a reporter gene like β-galactosidase in an engineered cell line.
Materials:
-
Cells expressing PAR2 and a reporter gene (e.g., HEK293T)
-
Cell culture medium
-
This compound stock solution in DMSO
-
Cell lysis buffer
-
β-galactosidase substrate (e.g., ONPG or a chemiluminescent substrate)
-
Microplate reader (absorbance or luminescence)
Protocol:
-
Cell Plating: Seed cells at a low density in 96-well plates and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the cells for a period that allows for significant proliferation (e.g., 3-5 days).
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add cell lysis buffer to each well and incubate to ensure complete lysis.
-
-
β-Galactosidase Assay:
-
Add the β-galactosidase substrate to the cell lysates.
-
Incubate at 37°C until a color change or luminescent signal develops.
-
Stop the reaction if necessary (for colorimetric assays).
-
-
Measurement: Read the absorbance or luminescence using a microplate reader.
-
Data Analysis:
-
Plot the signal intensity against the concentration of this compound.
-
Determine the EC50 or pEC50 from the resulting dose-response curve.
-
Macrophage Cytokine Production Assay
This assay investigates the immunomodulatory effects of this compound by measuring its impact on cytokine production in macrophages. For instance, this compound has been shown to suppress interferon regulatory factor 5 (IRF5) and decrease interleukin-12p40 (IL-12p40) production in lipopolysaccharide (LPS)-stimulated macrophages.[6]
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution in DMSO
-
ELISA kit for IL-12p40
-
Reagents for Western blotting or qPCR to measure IRF5 levels
Protocol:
-
Cell Culture and Stimulation:
-
Plate macrophages and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
-
Measurement of IL-12p40:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-12p40 in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Measurement of IRF5:
-
Lyse the cells to extract proteins or RNA.
-
Measure IRF5 protein levels by Western blotting or IRF5 mRNA levels by qPCR.
-
-
Data Analysis:
-
Plot the concentration of IL-12p40 or the relative level of IRF5 as a function of this compound concentration.
-
Determine the IC50 (for inhibition) or EC50 (for stimulation) values.
-
Conclusion
The in vitro assays described in these application notes provide a robust framework for characterizing the pharmacological activity of this compound. By employing these detailed protocols, researchers can obtain reliable and reproducible data on the potency and efficacy of this selective PAR2 agonist, thereby facilitating further investigation into the therapeutic potential of targeting the PAR2 signaling pathway.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 4. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody/Ligand-Target Receptor Internalization Assay Protocol Using Fresh Human or Murine Tumor Ex Vivo Samples [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: AC-264613 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting their experimental results when working with the PAR2 agonist, AC-264613.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule agonist for the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR).[1] Its mechanism of action involves binding to and activating PAR2, which in turn initiates a variety of intracellular signaling cascades. This activation can lead to downstream effects such as phosphoinositide (PI) hydrolysis, intracellular calcium mobilization, and cellular proliferation.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO, it is advisable to make single-use aliquots and store them at -20°C or below to minimize freeze-thaw cycles.[2]
Q3: What are typical starting concentrations for in vitro experiments with this compound?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. Based on published data, a starting concentration range of 10 nM to 10 µM is often used for in vitro experiments.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound known to have any off-target effects?
A4: AC-264615 is reported to be a selective PAR2 agonist with no significant activity at other PAR subtypes or over 30 other receptors implicated in nociception and inflammation. However, as with any small molecule, the possibility of off-target effects, especially at high concentrations, cannot be entirely ruled out. It is good practice to include appropriate controls, such as using a PAR2 antagonist or cells not expressing PAR2, to confirm that the observed effects are PAR2-specific.
Q5: How stable is this compound in cell culture media?
Troubleshooting Guide
Issue 1: No or weak response to this compound in a calcium mobilization assay.
-
Question: I am not observing a significant increase in intracellular calcium upon application of this compound in my cell line. What could be the issue?
-
Answer:
-
Low PAR2 Expression: The cell line you are using may not express sufficient levels of functional PAR2 on the cell surface. Confirm PAR2 expression using techniques like Western blot, qPCR, or flow cytometry. Consider using a cell line known to express PAR2 (e.g., HT-29, HCT 116, Hep G2) or transiently transfecting your cells with a PAR2 expression vector.[1]
-
Suboptimal Agonist Concentration: The concentration of this compound may be too low. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the EC50 in your cell system.
-
Assay Conditions: Ensure that the calcium indicator dye is properly loaded and that the cells are healthy. Use a positive control, such as a different GPCR agonist known to elicit a calcium response in your cells, to validate the assay setup.[6][7]
-
Compound Integrity: Verify the integrity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation.
-
Issue 2: Inconsistent results in cell viability or proliferation assays.
-
Question: I am getting variable results between experiments when assessing the effect of this compound on cell viability. Why might this be happening?
-
Answer:
-
Cell Seeding Density: Inconsistent cell seeding density can lead to variability in proliferation rates and drug responses. Ensure a uniform number of cells are seeded in each well.
-
Incubation Time: The duration of exposure to this compound can significantly impact the outcome. Optimize the incubation time (e.g., 24, 48, 72 hours) for your specific cell line and the expected biological effect.[8]
-
Media Changes: For longer-term experiments, the compound in the media may degrade. Consider replenishing the media with fresh this compound at regular intervals.[4]
-
Assay Choice: The choice of viability assay can influence the results. For example, MTT and MTS assays measure metabolic activity, which may not always directly correlate with cell number. Consider using a complementary assay, such as a direct cell counting method or a dye-exclusion assay.[9]
-
Issue 3: Unexpected downstream signaling in Western blot analysis.
-
Question: I am not seeing the expected phosphorylation of downstream targets (e.g., ERK, Akt) after treating my cells with this compound. What should I check?
-
Answer:
-
Kinetics of Signaling: The activation of signaling pathways can be transient. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to identify the peak activation time for your target of interest.
-
Antibody Quality: Ensure that the primary antibodies you are using are specific and validated for the target protein and its phosphorylated form. Include positive and negative controls to verify antibody performance.[10]
-
Cell Lysis and Sample Preparation: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest.[11]
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Assay | Reference |
| pEC₅₀ | 7.5 | - | Cellular Proliferation | |
| 7.0 | - | Ca²⁺ Mobilization | ||
| 6.9 | - | PI Hydrolysis | ||
| In vivo dose | 10 mg/kg (i.p.) | Mice | Sucrose Preference Test | [12] |
| 100 mg/kg (i.p.) | Mice | Cytokine Expression | [2] |
Experimental Protocols
Calcium Mobilization Assay
-
Cell Seeding: Plate cells in a black-walled, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.
-
Dye Loading: Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the culture medium from the wells and add the dye-loading solution. Incubate for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Measurement: Use a fluorescence plate reader equipped with an automated injector. Measure baseline fluorescence for a short period before injecting the this compound solution. Continue to measure the fluorescence signal kinetically to capture the calcium flux.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Western Blot for PAR2 Signaling
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for various time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.tocris.com [documents.tocris.com]
- 3. Discovery of Novel Nonpeptidic PAR2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects of incubation time and buffer concentration on in vitro activities of antifungal agents against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UQ eSpace [espace.library.uq.edu.au]
AC-264613 off-target effects and selectivity.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and selectivity of AC-264613, a potent and selective Protease-Activated Receptor 2 (PAR2) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule agonist of the G protein-coupled receptor (GPCR) Protease-Activated Receptor 2 (PAR2).[1] Its primary mechanism of action involves binding to and activating PAR2, which triggers downstream intracellular signaling cascades.[2] This activation mimics the physiological activation of PAR2 by endogenous proteases like trypsin.
Q2: How selective is this compound for PAR2 over other PAR family members?
This compound is highly selective for PAR2 and does not show agonistic activity at other PAR subtypes, including PAR1, PAR3, and PAR4.
Q3: What are the known downstream signaling pathways activated by this compound?
This compound-mediated PAR2 activation initiates several downstream signaling pathways. The canonical pathway involves the coupling to Gαq, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Additionally, PAR2 activation can signal through β-arrestin pathways and activate the mitogen-activated protein kinase (MAPK/ERK) cascade.[1][3]
Troubleshooting Guides
Issue 1: Unexpected experimental results potentially due to off-target effects.
Possible Cause: Although this compound is highly selective for PAR2, it is crucial to rule out potential off-target effects in your specific experimental system.
Troubleshooting Steps:
-
Consult the Selectivity Profile: Review the comprehensive selectivity data provided in Table 1 to check if any of the known off-targets could influence your results.
-
Use a Negative Control: In your cellular or tissue models, use a cell line or tissue that does not express PAR2 to determine if the observed effect is PAR2-dependent.
-
Employ a PAR2 Antagonist: Co-treatment with a specific PAR2 antagonist should reverse the effects of this compound if they are mediated by PAR2.
-
Validate with a Different PAR2 Agonist: Use a structurally different PAR2 agonist to see if it recapitulates the effects of this compound.
Issue 2: Difficulty in replicating previously reported in vitro potency.
Possible Cause: Discrepancies in experimental conditions can lead to variations in observed potency (e.g., pEC50 values).
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the proper storage of this compound at -20°C and its solubility in a suitable solvent like DMSO.[4]
-
Check Cell Line and Passage Number: Use the recommended cell lines (e.g., HEK293 or KNRK cells endogenously or exogenously expressing PAR2) and maintain a consistent and low passage number, as receptor expression levels can vary with passaging.
-
Optimize Assay Conditions: Carefully review and replicate the experimental protocols for assays such as calcium mobilization or phosphoinositide (PI) hydrolysis, paying close attention to cell density, incubation times, and reagent concentrations.
-
Confirm PAR2 Expression: Periodically validate the expression of PAR2 in your cell line using techniques like qPCR or western blotting.
Quantitative Data
Table 1: Selectivity Profile of this compound
This compound has been profiled against a panel of over 30 other receptors implicated in nociception and inflammation and has shown no significant activity.[4][5]
| Receptor/Target Family | Specific Receptors Tested (Representative) | Activity |
| Protease-Activated Receptors | PAR1, PAR3, PAR4 | No Agonist Activity |
| GPCRs (Non-PAR) | Beta-2 adrenergic receptor, CX3C chemokine receptor 1, C5a anaphylatoxin chemotactic receptor 1, N-formyl peptide receptor 2 | See EUbOPEN database for specific % inhibition values |
| Ion Channels | Data not available in searched literature | - |
| Kinases | Data not available in searched literature | - |
| Other Enzymes & Transporters | Data not available in searched literature | - |
Note: A comprehensive list of the ">30 other receptors" and the corresponding quantitative data were not available in the publicly accessible literature reviewed.
Table 2: In Vitro Potency of this compound in Functional Assays [4][5]
| Assay | Cell Line | Potency (pEC50) |
| Cellular Proliferation | Not Specified | 7.5 |
| Calcium (Ca2+) Mobilization | KNRK cells expressing human PAR2 | 7.0 |
| Phosphoinositide (PI) Hydrolysis | HEK293 cells expressing human PAR2 | 6.9 |
Detailed Experimental Protocols
1. Calcium (Ca2+) Mobilization Assay
-
Objective: To measure the ability of this compound to induce an increase in intracellular calcium concentration following PAR2 activation.
-
Methodology:
-
Cell Culture: KNRK cells stably expressing human PAR2 are seeded into 96-well black-walled, clear-bottom plates and cultured to confluency.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: The dye-containing buffer is removed, and the cells are washed. A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR).
-
Data Acquisition: this compound at various concentrations is added to the wells, and the fluorescence intensity is measured continuously for a defined period (e.g., 180 seconds) to capture the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is normalized to the baseline, and the pEC50 value is calculated from the concentration-response curve.
-
2. Phosphoinositide (PI) Hydrolysis Assay
-
Objective: To quantify the accumulation of inositol phosphates as a measure of Gαq-PLC pathway activation by this compound.
-
Methodology:
-
Cell Labeling: HEK293 cells expressing human PAR2 are cultured in a medium containing [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Compound Treatment: The cells are washed and then incubated with this compound at various concentrations in a buffer containing LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates) for 1 hour at 37°C.
-
Extraction: The reaction is terminated by the addition of a cold acid solution (e.g., trichloroacetic acid).
-
Purification: The aqueous phase containing the inositol phosphates is separated and purified using anion-exchange chromatography columns.
-
Quantification: The amount of [3H]inositol phosphates is determined by liquid scintillation counting.
-
Data Analysis: The data are expressed as a percentage of the maximal response, and the pEC50 value is determined from the concentration-response curve.
-
Visualizations
Caption: Canonical PAR2 signaling pathway activated by this compound.
Caption: Workflow for in vitro functional assays.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of diffusional barriers upon the pharmacology of cells within the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 4. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AC-264613 Stimulation in Primary Cell Cultures
Welcome to the technical support center for AC-264613. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of the potent and selective PAR2 agonist, this compound, in primary cell cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR).[1][2][3][4] Its activation of PAR2 stimulates downstream signaling pathways, including phosphoinositide (PI) hydrolysis and intracellular calcium (Ca2+) mobilization.[1][4] PAR2 is known to play a role in inflammation and nociception.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at -20°C.[1] For stock solutions, it is recommended to aliquot and store at -20°C to avoid multiple freeze-thaw cycles and use within one month to maintain potency.[2]
Q3: How do I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO up to 100 mM.[1] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 400.27 g/mol ), you would dissolve it in 249.8 µL of DMSO. It is crucial to vortex thoroughly to ensure complete dissolution.
Q4: What is the recommended starting concentration range for this compound in primary cell cultures?
A4: The optimal concentration of this compound can vary depending on the primary cell type and the specific experimental endpoint. Based on available literature, a starting range of 10 nM to 100 µM is recommended for initial dose-response experiments. A pEC50 of 7.5 has been reported, suggesting potency in the nanomolar range for some cellular responses.[1][4] For instance, a concentration of 50 µM was used to stimulate primary microglia.
Q5: What are the known downstream effects of this compound stimulation?
A5: this compound-induced PAR2 activation has been shown to stimulate PI hydrolysis, mobilize intracellular calcium, and promote cellular proliferation.[1][4] In macrophages, it has been observed to decrease the expression of interferon regulatory factor 5 (IRF5) and subsequently reduce the production of interleukin-12p40 (IL-12p40).[5] In central nervous system preparations, it can induce increases in intracellular Ca2+ in both primary neurons and astrocytes.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low cellular response to this compound stimulation. | Suboptimal concentration: The concentration of this compound may be too low for the specific cell type or assay. | Perform a dose-response curve (e.g., 10 nM to 100 µM) to determine the optimal concentration. |
| Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Prepare fresh aliquots of the stock solution and store them properly at -20°C. Use a fresh aliquot for each experiment. | |
| Low PAR2 expression: The primary cell culture may have low or no expression of PAR2. | Verify PAR2 expression in your primary cells using techniques like qPCR, western blotting, or immunocytochemistry. | |
| Cell health issues: Primary cells may be unhealthy or stressed, leading to a diminished response. | Ensure optimal cell culture conditions, including proper media, supplements, and incubator settings. Check for signs of stress or contamination. | |
| High background signal or off-target effects. | High concentration of this compound: Excessive concentrations can lead to non-specific effects. | Lower the concentration of this compound and confirm the response is dose-dependent. |
| DMSO toxicity: High concentrations of the vehicle (DMSO) can be toxic to primary cells. | Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| Compound precipitation: this compound may precipitate in the culture medium if not properly dissolved or if the final concentration is too high. | Visually inspect the culture medium for any signs of precipitation after adding the compound. Ensure the stock solution is fully dissolved before adding it to the medium. | |
| Inconsistent results between experiments. | Variability in primary cell cultures: Primary cells can exhibit significant donor-to-donor or batch-to-batch variability. | Use cells from the same donor or batch for a set of comparative experiments. If using different batches, perform initial validation experiments. |
| Inconsistent stimulation time: The duration of this compound treatment can significantly impact the outcome. | Standardize the stimulation time across all experiments. For time-course studies, select a range of time points (e.g., minutes to hours) based on the expected kinetics of the response. | |
| Pipetting errors: Inaccurate pipetting can lead to variations in the final concentration of this compound. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing. |
Experimental Protocols
Protocol 1: this compound Stimulation of Primary Macrophages for Cytokine Analysis
This protocol describes the stimulation of primary monocyte-derived macrophages with this compound to assess its effect on cytokine production.
Materials:
-
Primary human monocytes
-
Macrophage colony-stimulating factor (M-CSF)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) as a positive control
-
Phosphate-buffered saline (PBS)
-
ELISA kit for IL-12p40 or other cytokines of interest
Procedure:
-
Macrophage Differentiation:
-
Culture primary human monocytes in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 6-7 days to differentiate them into macrophages.
-
Replace the medium every 2-3 days.
-
-
Cell Seeding:
-
On day 6 or 7, detach the differentiated macrophages using a cell scraper.
-
Seed the cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
-
This compound Stimulation:
-
Prepare working solutions of this compound in culture medium at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 50 µM).
-
Include a vehicle control (DMSO) and a positive control (e.g., 100 ng/mL LPS).
-
Carefully remove the old medium from the cells and replace it with the prepared stimulation media.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
-
Supernatant Collection and Analysis:
-
After incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to pellet any detached cells.
-
Analyze the clarified supernatants for cytokine levels (e.g., IL-12p40) using an ELISA kit according to the manufacturer's instructions.
-
Data Presentation:
| Treatment | Concentration | IL-12p40 (pg/mL) |
| Vehicle (DMSO) | 0.1% | Insert Data |
| This compound | 10 nM | Insert Data |
| This compound | 100 nM | Insert Data |
| This compound | 1 µM | Insert Data |
| This compound | 10 µM | Insert Data |
| This compound | 50 µM | Insert Data |
| LPS (Positive Control) | 100 ng/mL | Insert Data |
Protocol 2: Calcium Mobilization Assay in Primary Astrocytes using this compound
This protocol outlines the procedure for measuring intracellular calcium mobilization in primary astrocytes upon stimulation with this compound.
Materials:
-
Primary astrocyte culture
-
Astrocyte growth medium (e.g., DMEM/F12 with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
This compound stock solution (10 mM in DMSO)
-
ATP as a positive control
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding:
-
Seed primary astrocytes in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and culture until they form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing:
-
After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
-
Record a baseline fluorescence reading for a few seconds.
-
Inject a working solution of this compound (e.g., to a final concentration of 1 µM) and continue recording the fluorescence signal for several minutes to capture the calcium transient.
-
Include a vehicle control (DMSO) and a positive control (e.g., 100 µM ATP).
-
Data Presentation:
| Treatment | Concentration | Peak Fluorescence Intensity (Arbitrary Units) |
| Vehicle (DMSO) | 0.1% | Insert Data |
| This compound | 100 nM | Insert Data |
| This compound | 1 µM | Insert Data |
| This compound | 10 µM | Insert Data |
| ATP (Positive Control) | 100 µM | Insert Data |
Signaling Pathways and Workflows
References
- 1. rndsystems.com [rndsystems.com]
- 2. adooq.com [adooq.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Primary cortical astrocyte isolation and culture [protocols.io]
- 5. A protease-activated receptor 2 agonist (this compound) suppresses interferon regulatory factor 5 and decreases interleukin-12p40 production by lipopolysaccharide-stimulated macrophages: Role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AC-264613 Vehicle Control for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing the PAR-2 agonist AC-264613 in in vivo experiments. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule agonist for the Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor (GPCR).[1][2] Its activation of PAR-2 triggers intracellular signaling cascades, including the stimulation of phosphatidylinositol (PI) hydrolysis and calcium (Ca²⁺) mobilization.[3] In vivo, this compound is known to cross the blood-brain barrier and has been observed to modulate inflammatory responses and induce behavioral changes.[4]
Q2: What is the recommended solvent and vehicle for in vivo administration of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For in vivo administration, it is crucial to prepare a vehicle that ensures solubility while minimizing toxicity. A common approach for poorly soluble compounds is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a suitable vehicle. For intraperitoneal (i.p.) injections, a final concentration of DMSO below 10% is generally recommended to avoid animal distress. A typical vehicle formulation might consist of DMSO, a surfactant like Tween 80, and sterile saline. For example, a vehicle of 4% DMSO and 2% Tween 80 in physiological saline has been used for i.p. administration of other compounds.
Q3: What are the reported effective doses of this compound in mice?
A3: Published studies have reported the use of this compound in mice at doses of 10 mg/kg for intraperitoneal (i.p.) administration and 100 mg/kg for oral (p.o.) administration.[4] The choice of dose and administration route will depend on the specific experimental design and objectives.
Q4: Does this compound cross the blood-brain barrier (BBB)?
A4: Yes, this compound has been shown to cross the blood-brain barrier in mice following both intraperitoneal and oral administration.[4] Brain concentrations of the compound have been detected as early as 30 minutes post-injection.
Q5: What are the expected behavioral effects of this compound administration in mice?
A5: Administration of this compound in mice has been shown to induce depression-like behaviors. Specifically, a 10 mg/kg i.p. dose has been reported to reduce sucrose preference, which is an indicator of anhedonia.[4]
Troubleshooting Guides
Issue 1: Precipitation of this compound during formulation preparation or upon injection.
-
Question: My this compound solution becomes cloudy or forms a precipitate when I add the aqueous component or upon injection. How can I resolve this?
-
Answer:
-
Optimize Vehicle Composition: Ensure the concentration of the organic co-solvent (DMSO) is sufficient to maintain solubility upon dilution. You may need to adjust the ratio of DMSO, co-solvents (like PEG400), and surfactants (like Tween 80). A step-wise dilution, adding the aqueous phase slowly while vortexing, can help prevent precipitation.
-
Gentle Warming: Gently warming the vehicle to 37°C before and during the addition of the aqueous solution can improve solubility. However, be cautious about the compound's stability at higher temperatures.
-
Sonication: Use a bath sonicator to aid in the dissolution of the compound in the final vehicle.
-
Fresh Preparation: Prepare the formulation fresh before each experiment to minimize the chance of precipitation over time.
-
Issue 2: Inconsistent or unexpected behavioral results.
-
Question: I am observing high variability in the behavioral outcomes of my experiments with this compound. What could be the cause?
-
Answer:
-
Acclimatization: Ensure that all animals are properly acclimated to the testing environment before the experiment to reduce stress-induced behavioral changes.
-
Dosing Accuracy: Verify the accuracy of your dosing calculations and administration technique. Improper injection technique can lead to variability in drug delivery.
-
Timing of Behavioral Testing: The timing of the behavioral test relative to drug administration is critical. For this compound, effects on sucrose preference have been observed 2 hours post-injection.[4] Ensure a consistent time window for all animals.
-
Vehicle Control: Always include a vehicle control group to account for any behavioral effects of the vehicle itself. Some vehicles, particularly at higher concentrations of DMSO or ethanol, can have their own behavioral effects.[1]
-
Issue 3: Adverse effects or toxicity in animals.
-
Question: My animals are showing signs of distress or toxicity after this compound administration. What should I do?
-
Answer:
-
Reduce DMSO Concentration: High concentrations of DMSO can be toxic. Aim for a final DMSO concentration of less than 10% in your injection solution.
-
Monitor Animals Closely: Observe the animals for any signs of distress, such as lethargy, ruffled fur, or changes in breathing. If adverse effects are observed, consider reducing the dose or optimizing the vehicle.
-
Purity of the Compound: Ensure the purity of your this compound compound, as impurities could contribute to toxicity.
-
Quantitative Data
Table 1: In Vivo Administration of this compound in Mice
| Parameter | Intraperitoneal (i.p.) Administration | Oral (p.o.) Administration |
| Dose | 10 mg/kg | 100 mg/kg |
| Reported Effect | Reduction in sucrose preference | Brain penetration |
| Time to Detection in Brain | 30 - 60 minutes | Peak concentration at 1 hour |
Note: This table summarizes reported dosages and qualitative pharmacokinetic observations. Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life are not fully available in the reviewed literature and would need to be determined experimentally.
Table 2: Reported In Vivo Effects of this compound on Cytokines
| Cytokine | Effect | Tissue |
| Interleukin-6 (IL-6) | Elevated levels | Blood sera and brain (mRNA) |
| Interleukin-1β (IL-1β) | Altered mRNA expression | Brain |
Note: This table indicates the qualitative effects on cytokine levels. Quantitative data on the fold-change or absolute concentrations would require specific experimental measurement.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a concentrated stock solution. The concentration of this stock will depend on the final desired dosing concentration and volume.
-
Vehicle Preparation: Prepare a vehicle solution. A common starting point is a mixture of DMSO and a surfactant like Tween 80, which is then diluted in sterile saline (0.9% NaCl). For example, to achieve a final injection with 5% DMSO and 5% Tween 80, you would mix equal volumes of your drug-in-DMSO stock and a 10% Tween 80 in saline solution.
-
Final Formulation: Slowly add the vehicle components together while vortexing to ensure the compound remains in solution. The final formulation should be clear and free of precipitates.
-
Administration: Administer the solution via intraperitoneal injection at a volume appropriate for the mouse's weight (e.g., 10 mL/kg).
Protocol 2: Sucrose Preference Test
-
Acclimatization: For two days, habituate the mice to drinking from two sipper tubes in their home cage.
-
Baseline: For the next two days, present the mice with two bottles, one containing water and the other a 1% sucrose solution. Measure the consumption from each bottle daily. The position of the bottles should be switched every 24 hours to avoid place preference.
-
Drug Administration: On the test day, administer this compound (e.g., 10 mg/kg, i.p.) or the vehicle control.
-
Testing: Two hours after injection, present the mice with the two bottles (water and 1% sucrose solution) for a defined period (e.g., 1-2 hours).
-
Measurement: Measure the volume of liquid consumed from each bottle.
-
Calculation: Calculate the sucrose preference as: (volume of sucrose solution consumed / total volume of liquid consumed) x 100.
Protocol 3: Open Field Test
-
Apparatus: Use a square arena (e.g., 50x50 cm) with walls high enough to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
-
Acclimatization: Allow the mice to acclimate to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route.
-
Testing: At a specified time after injection (e.g., 30-60 minutes), place the mouse in the center of the open field arena.
-
Data Collection: Record the mouse's activity for a set duration (e.g., 5-10 minutes) using a video tracking system. Key parameters to measure include total distance traveled, time spent in the center zone, and frequency of entries into the center zone.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.
Mandatory Visualizations
Caption: PAR-2 signaling pathway activated by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
Technical Support Center: AC-264613 Administration and Behavioral Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing AC-264613 in experimental settings. The information is designed to address specific issues that may arise during the interpretation of behavioral changes following the administration of this potent and selective protease-activated receptor 2 (PAR-2) agonist.
Troubleshooting Guides
This section addresses common problems encountered during behavioral experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I not observing the expected reduction in locomotor activity after this compound administration in the Open Field Test?
Possible Causes & Solutions:
-
Incorrect Dosage: The dose of this compound may be suboptimal. It has been reported that a 10 mg/kg intraperitoneal (i.p.) injection in mice leads to reduced locomotor activity.[1][2] Verify that the correct dose was calculated and administered. A dose-response study may be necessary to determine the optimal concentration for your specific animal model and experimental conditions.
-
Timing of Behavioral Testing: The behavioral effects of this compound may be time-dependent. For instance, a reduction in sucrose preference was observed 2 hours post-injection but was absent at 24 hours.[3] Ensure that the timing of your behavioral test aligns with the pharmacokinetic profile of the compound and the expected onset of its effects.
-
Acclimation and Environmental Stress: Inadequate acclimation of the animals to the testing room and apparatus can lead to high baseline activity, potentially masking the effects of the compound. Ensure a sufficient acclimation period (e.g., at least 30 minutes in the testing room) before starting the experiment.[4] Minimize environmental stressors such as noise and excessive light.
-
Variability in Animal Strain: Different mouse or rat strains can exhibit varied responses to pharmacological agents. The reported effects were observed in specific strains; consider if your chosen strain has a different sensitivity to PAR-2 activation.
Question 2: My results from the Sucrose Preference Test show high variability after this compound administration. What could be the cause?
Possible Causes & Solutions:
-
Inconsistent Protocol: The Sucrose Preference Test is sensitive to minor procedural variations. Ensure a standardized protocol is followed, including the duration of adaptation, baseline measurement, and testing.[5][6] The entire process, including adaptation and baseline, can take up to 8 days.[5][6]
-
Bottle Position and Side Bias: Animals may develop a preference for a specific side of the cage. To mitigate this, the positions of the water and sucrose bottles should be switched daily during the testing period.[7]
-
Fluid Leakage: Inaccurate measurements can result from leaky sipper tubes. Before each experiment, check all bottles for leaks to ensure the recorded consumption volumes are accurate.
-
Baseline Sucrose Preference: If the baseline preference for sucrose is already low in your control animals, it may be difficult to detect a further reduction caused by the drug. Ensure your animals exhibit a robust sucrose preference (typically >80%) before starting the drug administration phase.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and effects of this compound.
What is the mechanism of action of this compound?
This compound is a potent and selective agonist for the Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor.[1][2] It does not show significant activity at other PAR subtypes.[3] Activation of PAR-2 by this compound stimulates downstream signaling pathways, including Phospholipase Cβ (PLCβ) activation, leading to inositol triphosphate (IP3) production and subsequent mobilization of intracellular calcium (Ca²⁺).[8] It can also activate Mitogen-Activated Protein Kinase (MAPK) and PI3K signaling pathways.[9]
What are the expected behavioral effects of this compound in rodents?
Administration of this compound in mice has been shown to induce depression-like behaviors. Specifically, it leads to a reduction in locomotor activity and a decrease in sucrose preference, which is a measure of anhedonia.[1][2] However, it does not appear to affect anxiety-like behavior in the elevated plus maze or memory in the novel object recognition test.[1][2][3]
Does this compound cross the blood-brain barrier?
Yes, this compound is a blood-brain barrier (BBB) permeable PAR-2 activator.[1][2][3] This property allows it to be administered peripherally to study its effects on the central nervous system.
What are the known physiological effects of this compound administration?
This compound injection has been shown to elevate blood serum levels of Interleukin-6 (IL-6).[1][2] It also alters the mRNA expression of various cytokines within the brain.[1][2]
Data Presentation
Table 1: Summary of Behavioral Effects of this compound in Mice
| Behavioral Test | Dose and Route | Time Point | Observed Effect | Reference |
| Open Field Test | 10 mg/kg i.p. | 2 hours | Reduced locomotor activity | [1][2] |
| Sucrose Preference Test | 10 mg/kg i.p. | 2 hours | Reduced sucrose preference | [1][2][3] |
| Sucrose Preference Test | 10 mg/kg i.p. | 24 hours | No significant effect | [3] |
| Elevated Plus Maze | 10 mg/kg i.p. | Not specified | No effect on anxiety-like behavior | [1][2][3] |
| Novel Object Recognition | 10 mg/kg i.p. | Not specified | No effect on memory | [1][2][3] |
Experimental Protocols
1. Open Field Test (OFT)
This protocol is designed to assess locomotor activity and anxiety-like behavior in mice.
-
Apparatus: A square arena (e.g., 50x50x35 cm), typically made of a non-reflective material. The arena is often divided into a central zone and a peripheral zone for analysis.
-
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes prior to the test.
-
Gently place a single mouse into the center of the open field arena.
-
Allow the mouse to explore the arena freely for a predetermined duration (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
After the session, return the mouse to its home cage.
-
Thoroughly clean the arena with 70% ethanol between each trial to remove olfactory cues.
-
-
Data Analysis: Use video tracking software to analyze the recording. Key parameters to measure include:
-
Total distance traveled (locomotor activity).
-
Time spent in the center zone versus the peripheral zone (anxiety-like behavior).
-
Frequency of entries into the center zone.
-
2. Sucrose Preference Test (SPT)
This protocol is used to measure anhedonia, a core symptom of depression, in rodents.
-
Apparatus: Standard mouse cages equipped with two sipper bottles.
-
Procedure:
-
Adaptation (2 days): House mice individually and provide them with two bottles of 1% sucrose solution.
-
Baseline Measurement (4 days): Replace one of the sucrose bottles with a bottle of water. Measure the consumption from each bottle daily for 4 days. Switch the position of the bottles every 24 hours.
-
Test Day (following drug administration): After this compound or vehicle administration, present the mice with one bottle of 1% sucrose solution and one bottle of water for a specified duration (e.g., 2-24 hours). Measure the consumption of each liquid.
-
-
Data Analysis: Calculate the sucrose preference using the following formula:
-
Sucrose Preference (%) = (Sucrose Intake / (Sucrose Intake + Water Intake)) x 100
-
Mandatory Visualizations
Caption: Signaling pathway of this compound via PAR-2 activation.
Caption: Workflow for behavioral analysis after this compound administration.
References
- 1. Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour through microglial-independent modulation of inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour through microglial-independent modulation of inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 6. Sucrose preference test for measurement of stress-induced anhedonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Addressing poor solubility of AC-264613 in aqueous solutions.
Welcome to the Technical Support Center for AC-264613. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor aqueous solubility of this compound in experimental settings. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective agonist of the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in various physiological and pathological processes, including inflammation and nociception.[1] Like many small molecule compounds developed for specific biological targets, this compound is hydrophobic, leading to poor solubility in aqueous solutions. This can create significant challenges for in vitro and in vivo experiments, potentially causing compound precipitation, inaccurate dosing, and unreliable results.
Q2: What is the recommended solvent for creating a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is readily soluble in DMSO, with reported concentrations reaching up to 100 mM (approximately 40 mg/mL).[1][2][3] For optimal results, it is crucial to use anhydrous (dry) DMSO, as absorbed moisture can reduce the solubility of the compound.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
Directly dissolving this compound in aqueous solutions is not recommended. Due to its hydrophobic nature, it will likely not dissolve adequately and may precipitate out of solution, leading to inaccurate concentrations in your experiments. The standard and recommended practice is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous medium. It is critical to ensure the final concentration of the organic solvent is kept to a minimum (typically ≤0.1% v/v) to avoid any potential solvent-induced effects on cells or tissues.
Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?
Precipitation upon dilution into aqueous solutions is a common challenge with hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Lower the Final Concentration: The target concentration of this compound in your aqueous solution might be too high. Consider reducing the final working concentration.
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of your aqueous buffer, try a stepwise dilution. Add the stock solution to a smaller volume of the buffer while vortexing or stirring, and then gradually add the remaining buffer.
-
Use a Carrier Protein: For cell culture experiments, the presence of serum (e.g., fetal bovine serum) can help to stabilize the compound and prevent precipitation. Consider a pre-dilution step in a small volume of serum before adding to the final culture medium.
-
Explore Solubilizing Agents: If the above methods are insufficient, you may need to employ solubilizing agents. See the detailed protocols below for using co-solvents, surfactants, or cyclodextrins.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | Final concentration exceeds aqueous solubility. | Decrease the final concentration of this compound. |
| High final DMSO concentration. | Ensure the final DMSO concentration is ≤0.1% (v/v). | |
| Improper mixing technique. | Use a stepwise dilution method with constant vortexing or stirring. | |
| Inconsistent Experimental Results | Inaccurate concentration due to precipitation. | Visually inspect for precipitation before each experiment. Prepare fresh dilutions for each experiment. |
| Degradation of the compound. | Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. | |
| Cell Toxicity Observed | High concentration of organic solvent. | Keep the final DMSO concentration below 0.1%. Perform a vehicle control experiment with the same concentration of DMSO to assess solvent toxicity. |
Quantitative Data Summary
| Solvent | Maximum Reported Solubility | Molar Concentration | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~40 mg/mL | ~100 mM | [1][2][3] |
| Aqueous Buffers (e.g., PBS, Water) | Poor/Insoluble (Specific quantitative data not readily available) | Not Applicable | General knowledge for hydrophobic compounds |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Aqueous Assays
This protocol describes a general method for preparing aqueous solutions of this compound for use in cell-based assays or other in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, HBSS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the compound is completely dissolved. This is your primary stock solution.
-
-
Storage of Stock Solution:
-
Aliquot the primary stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solution:
-
Warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C for cell-based assays).
-
Perform a serial dilution of the thawed DMSO stock solution into your aqueous buffer or medium. To minimize precipitation, do not exceed a final DMSO concentration of 0.1%.
-
Example for a 10 µM final concentration with 0.1% DMSO: a. Prepare an intermediate dilution by adding 1 µL of a 10 mM stock solution to 99 µL of the aqueous buffer. This results in a 100 µM solution in 1% DMSO. b. Add 10 µL of this intermediate dilution to 90 µL of the aqueous buffer to achieve a final concentration of 10 µM in 0.1% DMSO.
-
Vortex gently but thoroughly after each dilution step.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation before adding it to your experimental setup. If precipitation is observed, consider lowering the final concentration or using the advanced solubilization protocols below.
-
Protocol 2: Advanced Solubilization using Co-solvents
For applications requiring higher concentrations of this compound in an aqueous environment, the use of a co-solvent system can be effective.
Materials:
-
This compound DMSO stock solution (e.g., 50 mM)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or PBS
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare the Co-solvent Vehicle:
-
Prepare a vehicle solution consisting of a mixture of PEG400 and Tween 80. A common starting ratio is 1:1 (v/v).
-
-
Dissolve this compound in the Co-solvent Mixture:
-
Add the required volume of the this compound DMSO stock solution to the co-solvent vehicle.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Dilute in Aqueous Solution:
-
Slowly add the this compound/co-solvent mixture to the sterile saline or PBS with continuous stirring.
-
The final concentration of the organic solvents should be kept as low as possible while maintaining the solubility of the compound. A final concentration of 5-10% for the co-solvent mixture is a common starting point.
-
-
Important Considerations:
-
Always prepare a vehicle control (co-solvent mixture without this compound) to assess any effects of the vehicle on your experimental system.
-
The optimal ratio of co-solvents may need to be determined empirically for your specific application.
-
Visualizations
PAR2 Signaling Pathway
Caption: Simplified PAR2 signaling pathway activated by this compound.
Experimental Workflow for Preparing Aqueous Solutions
References
Technical Support Center: AC-264613 Stability for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the PAR2 agonist, AC-264613, for its effective use in long-term experiments. Below you will find troubleshooting guides and frequently asked questions in a user-friendly format to address potential issues and ensure the reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential problems researchers may encounter when using this compound in long-term experimental setups.
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are often a primary indicator of compound instability. If the concentration of active this compound decreases over the course of your experiment, it can lead to variability in the observed biological effects. It is crucial to adhere to proper storage and handling protocols to minimize degradation.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical for maintaining the stability of this compound. Both the lyophilized powder and stock solutions should be stored at -20°C.[1] To avoid the detrimental effects of repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1]
Q3: How long is this compound stable under these storage conditions?
A3: When stored correctly, the lyophilized powder is stable for up to 36 months.[1] Stock solutions in DMSO, when aliquoted and stored at -20°C, should be used within one month to ensure potency.[1]
Q4: I've observed a precipitate in my stock solution of this compound after thawing. What should I do?
A4: The appearance of a precipitate may indicate that the compound has come out of solution. Gently warm the solution to room temperature and vortex thoroughly to attempt to redissolve the precipitate. If it does not fully redissolve, the solution may be compromised, and it is advisable to prepare a fresh stock solution.
Q5: How stable is this compound in cell culture media at 37°C for multi-day experiments?
A5: There is currently no publicly available data specifically detailing the stability of this compound in various cell culture media at 37°C over extended periods. For long-term experiments (spanning several days), it is best practice to replace the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to ensure a consistent concentration of the active compound. The optimal frequency of media replacement will depend on the specific experimental conditions and the metabolic activity of the cells.
Q6: Could exposure to light affect the stability of this compound?
A6: While specific photostability data for this compound is not available, it is a general best practice to protect all small molecule compounds from light, as some can be photolabile.[2] Therefore, it is recommended to store stock solutions in light-protected tubes.
Data Presentation: Stability and Storage Recommendations
The following tables summarize the key stability and handling information for this compound.
| Form | Storage Temperature | Reported Stability | Citation |
| Lyophilized Powder | -20°C (desiccated) | Up to 36 months | [1] |
| Stock Solution (in DMSO) | -20°C | Use within 1 month | [1] |
| Handling Recommendation | Rationale | Citation |
| Aliquot stock solutions | Avoid repeated freeze-thaw cycles | [1] |
| Protect from light | General best practice for small molecules | [2] |
| Prepare fresh dilutions in media | Ensure consistent concentration in long-term experiments | General Recommendation |
Experimental Protocols
Below is a detailed methodology for a general cell-based assay using this compound, incorporating best practices for handling and storage to ensure experimental consistency.
Protocol: In Vitro Cell-Based Assay with this compound
-
Preparation of Stock Solution:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution (e.g., 10 mM) by dissolving the powder in cell culture-grade Dimethyl Sulfoxide (DMSO).
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into single-use, sterile, and light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Seed your cells in multi-well plates and allow them to adhere and grow overnight, or as required by your specific cell line.
-
Aspirate the existing medium from the wells.
-
Gently wash the cells with Phosphate-Buffered Saline (PBS), if necessary for your protocol.
-
Add the freshly prepared medium containing the desired concentrations of this compound or the vehicle control to the respective wells.
-
-
Long-Term Incubation:
-
For experiments lasting longer than 24 hours, it is recommended to replace the media with freshly prepared this compound-containing media every 24 to 48 hours. This will help maintain a consistent concentration of the active compound throughout the experiment.
-
Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Endpoint Analysis:
Mandatory Visualizations
Signaling Pathway of this compound (PAR2 Agonist)
References
Minimizing variability in AC-264613-induced responses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize variability in experiments involving the PAR2 agonist, AC-264613.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule agonist for the Protease-Activated Receptor 2 (PAR2).[1][2][3] It mimics the action of endogenous PAR2 activators, such as trypsin, by binding to and activating the receptor. This activation stimulates downstream signaling pathways, including phosphatidylinositol (PI) hydrolysis and intracellular calcium (Ca2+) mobilization.[2][4]
Q2: What are the recommended storage and handling procedures for this compound?
A2: Proper storage and handling are critical to maintain the integrity and activity of this compound.[5][6][7][8] Lyophilized powder should be stored at -20°C, desiccated, and protected from light.[2][4][9] Under these conditions, the compound is stable for at least four years.[4] Stock solutions, typically prepared in DMSO[2][4], should also be stored at -20°C and are recommended for use within one month to prevent loss of potency.[9] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot stock solutions into single-use volumes.[9] Always use appropriate personal protective equipment (PPE), such as gloves, a lab coat, and safety goggles, when handling the compound.[5][6]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM or 40 mg/mL.[2][4] For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guides
Issue 1: High Variability or Lack of Response in Cell-Based Assays
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Degradation | 1. Prepare fresh stock solutions of this compound from lyophilized powder.[7] 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[9] 3. Store stock solutions at -20°C and use within one month.[9] | This compound, like many small molecules, can degrade over time in solution, leading to reduced potency and inconsistent results. |
| Cell Health and Passage Number | 1. Ensure cells are healthy, actively dividing, and within a low passage number range. 2. Regularly test for mycoplasma contamination.[10] 3. Seed cells at a consistent density for all experiments.[10] | Poor cell health, high passage number, or contamination can alter cellular responses and receptor expression levels, leading to variability.[11][12] |
| Suboptimal Assay Conditions | 1. Optimize the concentration of this compound and the incubation time. 2. Ensure the final DMSO concentration is consistent and non-toxic across all wells. 3. Use appropriate controls (vehicle control, positive control). | Every cell line may respond differently. Optimizing assay parameters is crucial for reproducible results. |
| Inconsistent Lab Practices | 1. Standardize all pipetting techniques and incubation times.[10] 2. Ensure even mixing of the compound in the assay medium. 3. Maintain consistent environmental conditions (temperature, CO2). | Minor variations in experimental execution are a common source of variability in in vitro assays.[13][14][15] |
Issue 2: Inconsistent Results in In Vivo Studies
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Instability/Metabolism | 1. Prepare fresh formulations of this compound for each experiment. 2. Conduct pharmacokinetic studies to understand the compound's half-life in your animal model.[16] | This compound has a short half-life in the brain, which can affect the duration and intensity of its effects.[16] |
| Vehicle and Formulation Issues | 1. Ensure the vehicle used for administration is appropriate and does not cause adverse effects. 2. Verify the complete dissolution and stability of this compound in the chosen vehicle. | The formulation can impact the bioavailability and delivery of the compound to the target tissue. |
| Animal-to-Animal Variability | 1. Use age- and weight-matched animals. 2. Acclimatize animals to the experimental conditions before dosing. 3. Increase the number of animals per group to improve statistical power. | Biological variability is inherent in animal studies and needs to be carefully managed.[17] |
Experimental Protocols & Data
This compound Technical Data
| Property | Value | Reference |
| Molecular Weight | 400.27 g/mol | [2] |
| Formula | C₁₉H₁₈BrN₃O₂ | [2] |
| CAS Number | 1051487-82-1 | [2][4] |
| Purity | ≥98% | [2] |
| Storage (Lyophilized) | -20°C | [2][4][9] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
In Vitro Activity of this compound
This compound has been shown to stimulate various cellular responses in vitro. The half-maximal effective concentration (pEC₅₀) is a common measure of a drug's potency.
| Assay | pEC₅₀ | EC₅₀ (nM) | Reference |
| Cellular Proliferation | 7.5 | 31.6 | [2][4] |
| Calcium (Ca²⁺) Mobilization | 7.0 | 100 | [2][4] |
| Phosphatidylinositol (PI) Hydrolysis | 6.9 | 125.8 | [2][4] |
Protocol: In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure for measuring this compound-induced calcium mobilization in a cell line expressing PAR2.
-
Cell Culture: Plate PAR2-expressing cells (e.g., NIH3T3 cells) in a 96-well black, clear-bottom plate and culture until they reach 80-90% confluency.[4]
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a dilution series of this compound in the assay buffer. Include a vehicle control (e.g., 0.1% DMSO in buffer).
-
Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: For each well, calculate the change in fluorescence from baseline. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Visualizations
Caption: Signaling cascade initiated by this compound binding to the PAR2 receptor.
Caption: A logical workflow for troubleshooting variable this compound responses.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. AC 264613 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 7. benchchem.com [benchchem.com]
- 8. globalresearchchem.com [globalresearchchem.com]
- 9. adooq.com [adooq.com]
- 10. youtube.com [youtube.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com.au]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bioprocessintl.com [bioprocessintl.com]
- 16. researchgate.net [researchgate.net]
- 17. Understanding and managing sources of variability in cell measurements [insights.bio]
Validation & Comparative
Validating AC-264613 Activity: A Comparative Guide to PAR2 Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the activity of the Protease-Activated Receptor 2 (PAR2) agonist, AC-264613, through the use of a PAR2 antagonist. We present supporting experimental data, detailed protocols for key assays, and visual workflows to facilitate a clear understanding of the validation process.
Comparative Analysis of PAR2 Antagonists
The activity of this compound, a known potent and selective PAR2 agonist, can be effectively validated by demonstrating the specific inhibition of its effects by a PAR2 antagonist.[1][2] This approach confirms that the observed cellular responses are indeed mediated by PAR2 activation. Two well-characterized PAR2 antagonists, FSLLRY-NH2 and GB88, serve as excellent tools for this purpose.
A study directly investigating the interaction between this compound and the PAR2 antagonist FSLLRY-NH2 demonstrated a significant reduction in intracellular calcium levels upon co-administration, confirming the specific antagonism of FSLLRY-NH2 at the PAR2 receptor.[1][3] As a surrogate for PAR2 activation or inhibition, intracellular calcium mobilization is a well-established indicator.[1] In contrast to the increased intracellular calcium levels induced by the PAR2 agonist this compound, the addition of the PAR2 antagonist FSLLRY-NH2 led to a decrease in these levels.[1]
GB88 is another potent and selective PAR2 antagonist that has been shown to inhibit PAR2-activated Ca2+ release induced by various agonists, including synthetic peptides and non-peptide agonists.[4][5][6] It acts as a competitive antagonist and has demonstrated in vivo anti-inflammatory activity.[4] While direct experimental data for the co-administration of this compound and GB88 is not as readily available, the established mechanism of GB88 makes it a suitable alternative for validating this compound's PAR2-specific activity.
The following table summarizes the key characteristics and experimental findings for these two PAR2 antagonists in the context of validating agonist activity.
| Feature | FSLLRY-NH2 | GB88 |
| Mechanism of Action | Specific PAR2 antagonist at the cleavage site.[1] | Competitive and surmountable/insurmountable antagonist depending on the agonist.[4][7] |
| Validation with this compound | Demonstrated to significantly decrease this compound-induced intracellular calcium mobilization.[1][3] | Inferred to be effective based on its proven antagonism against other PAR2 agonists.[4][5][6] |
| Primary Assay for Validation | Intracellular Calcium Mobilization Assay.[1][3] | Intracellular Calcium Mobilization Assay.[4][5][6] |
| Reported IC50 / Effective Concentration | Effectively decreased intracellular calcium levels to undetectable levels.[3] | IC50 of ~2 µM for inhibiting PAR2-activated Ca2+ release.[4] |
| Selectivity | Specific for PAR2, with no cross-reactivity with other PAR family members.[1] | Selective for PAR2 over PAR1 and PAR4.[4][6] |
Experimental Protocols
The validation of this compound's activity with a PAR2 antagonist is most commonly and effectively performed using an intracellular calcium mobilization assay. This assay directly measures a key downstream signaling event of PAR2 activation.
Intracellular Calcium Mobilization Assay
This protocol outlines the steps to measure the inhibition of this compound-induced calcium flux by a PAR2 antagonist.
1. Cell Culture and Plating:
-
Culture a suitable cell line endogenously expressing PAR2 (e.g., human bronchial/tracheal epithelial cells, small airway epithelial cells, or bronchial smooth muscle cells) in appropriate media.[1]
-
Seed the cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 20,000 cells/well).[1]
-
Incubate the plate overnight at 37°C with 5% CO2.
2. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and wash the cells once with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add the dye loading solution to each well and incubate the plate in the dark at 37°C for 1 hour.
3. Compound Preparation and Addition:
-
Prepare stock solutions of the PAR2 agonist (this compound) and the PAR2 antagonist (e.g., FSLLRY-NH2 or GB88) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the antagonist in the assay buffer to create a range of concentrations for generating a concentration-response curve.
-
Prepare the agonist solution at a concentration that elicits a submaximal response (e.g., EC80), which should be predetermined in a separate agonist dose-response experiment.
4. Measurement of Calcium Mobilization:
-
After dye loading, wash the cells with the assay buffer to remove any excess dye.
-
Place the microplate into a fluorescence plate reader (e.g., FLIPR or FlexStation) capable of kinetic reading.
-
Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).
-
For antagonist validation:
-
Record a stable baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Add the various concentrations of the PAR2 antagonist to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes).
-
After the pre-incubation, add the EC80 concentration of the PAR2 agonist (this compound) to all wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds.
-
5. Data Analysis:
-
The fluorescence signal is typically measured as Relative Fluorescence Units (RFU).
-
For each well, calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone, no antagonist).
-
Plot the normalized response against the antagonist concentration and fit the data to a suitable dose-response curve to determine the IC50 value of the antagonist.
Visualizing the Process
To further clarify the experimental logic and workflow, the following diagrams have been generated using the DOT language.
Caption: PAR2 Signaling Pathway and Point of Antagonist Intervention.
Caption: Step-by-step workflow for validating this compound activity.
References
- 1. Targeting of protease activator receptor-2 (PAR-2) antagonist FSLLRY-NH2 as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AC 264613 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]
- 6. Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to PAR2 Activation: AC-264613 versus SLIGRL-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key chemical tools used to activate Protease-Activated Receptor 2 (PAR2): the small molecule agonist AC-264613 and the synthetic peptide agonist SLIGRL-NH2. This document summarizes their performance based on experimental data, details the protocols for key assays, and illustrates the relevant biological pathways and experimental workflows.
Introduction to PAR2 and its Activators
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and cellular proliferation.[1][2] Unlike typical GPCRs, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus, which unmasks a "tethered ligand" that binds to the receptor and initiates downstream signaling.[3][4]
To study the function of PAR2 without the need for proteases, synthetic agonists have been developed. SLIGRL-NH2 is a synthetic hexapeptide that mimics the rodent tethered ligand sequence and can directly activate PAR2.[4][5] It has been a widely used tool in PAR2 research. More recently, small molecule agonists like this compound have been developed, offering alternatives with different pharmacological properties.[6] this compound is a potent and selective non-peptidic agonist of PAR2.[7][8]
Quantitative Comparison of PAR2 Agonists
The following table summarizes the potency of this compound and SLIGRL-NH2 in various functional assays. Potency is a key performance indicator for a receptor agonist, with lower EC50/IC50 values and higher pEC50 values indicating greater potency. Experimental data consistently demonstrates that this compound is a significantly more potent PAR2 agonist than SLIGRL-NH2.[5][6]
| Compound | Assay Type | Cell Line | Species | Potency (EC50/pEC50) | Reference(s) |
| This compound | Overall Agonist Activity | - | - | pEC50 = 7.5 | [2][6][7][8] |
| Calcium Mobilization | HEK293T | Human | EC50 = 30 nM | [8][9] | |
| - | - | pEC50 = 7.0 | [2][6] | ||
| Phosphatidylinositol Hydrolysis | HEK293T | Human | EC50 = 30 nM | [8][9] | |
| - | - | pEC50 = 6.9 | [2][6] | ||
| Cell Proliferation | HEK293T | Human | EC50 = 30 nM | [8][9] | |
| - | - | pEC50 = 7.5 | [2][6] | ||
| SLIGRL-NH2 | Calcium Mobilization | Rat | Rat | EC50 ≈ 5 µM | [1] |
| HeLa-PAR2 / kNRK-PAR2 | Human | EC50 > 40 µM | |||
| Endothelial Relaxation | - | - | EC50 = 10 µM | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Intracellular Calcium Mobilization Assay
This is a common functional assay to measure the activation of Gq-coupled GPCRs like PAR2.
Objective: To determine the potency (EC50) of a PAR2 agonist by measuring the increase in intracellular calcium concentration ([Ca2+]i) upon receptor activation.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells or other suitable cell lines stably expressing PAR2 are cultured to confluence in appropriate media in 96-well black, clear-bottom microplates.
-
Cell Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-3) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (typically 30-60 minutes) at 37°C.
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader. The instrument adds varying concentrations of the PAR2 agonist (e.g., this compound or SLIGRL-NH2) to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the [Ca2+]i, is measured kinetically over time.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve. The EC50 value, the concentration of agonist that produces 50% of the maximal response, is then calculated using a non-linear regression model.
Phosphatidylinositol (PI) Hydrolysis Assay (IP1 Accumulation)
Activation of the Gq pathway by PAR2 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to inositol monophosphate (IP1). This assay measures the accumulation of the stable metabolite IP1.
Objective: To quantify the activation of the Gq signaling pathway by measuring the accumulation of IP1.
Methodology:
-
Cell Culture and Seeding: Cells expressing PAR2 are seeded into a multi-well plate (e.g., 96- or 384-well) and cultured to the desired confluence.
-
Agonist Stimulation: The culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate. Cells are then stimulated with various concentrations of the PAR2 agonist for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: After incubation, a lysis buffer containing the detection reagents is added to the wells.
-
Detection: The amount of accumulated IP1 is quantified. A common method is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). In this format, cellular IP1 competes with a labeled IP1 tracer for binding to a specific antibody. The resulting HTRF signal is inversely proportional to the concentration of cellular IP1.
-
Data Analysis: A standard curve is used to convert the HTRF signal to IP1 concentrations. A dose-response curve is then generated by plotting the IP1 concentration against the agonist concentration to determine the EC50 value.
Cell Proliferation Assay
PAR2 activation can lead to cellular proliferation, which can be quantified using various methods.
Objective: To assess the effect of PAR2 activation on cell growth and division.
Methodology (using MTT assay):
-
Cell Seeding: Cells are seeded at a low density in a 96-well plate and allowed to attach overnight.
-
Agonist Treatment: The cells are then treated with various concentrations of the PAR2 agonist and incubated for a prolonged period (e.g., 24-72 hours) to allow for cell division.
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable, metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After an incubation period with MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The change in cell number in response to the agonist is calculated relative to untreated control cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by PAR2 and a typical experimental workflow for comparing agonists.
Caption: PAR2 Signaling Cascade.
Caption: Agonist Comparison Workflow.
Conclusion
Both this compound and SLIGRL-NH2 are effective activators of PAR2 and serve as valuable tools for investigating its function. However, the experimental data clearly indicates that this compound, a small molecule agonist, is significantly more potent than the peptide-based agonist SLIGRL-NH2 across multiple functional endpoints, including calcium mobilization, phosphatidylinositol hydrolysis, and cell proliferation. The choice of agonist will depend on the specific experimental context, but for studies requiring high potency and a non-peptidic activator, this compound presents a clear advantage.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. benchchem.com [benchchem.com]
- 6. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Protease-activated Receptor-2-specific Agonists 2-Aminothiazol-4-yl-LIGRL-NH2 and 6-Aminonicotinyl-LIGRL-NH2 Stimulate Multiple Signaling Pathways to Induce Physiological Responses in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
A Comparative Guide to the Selectivity Profile of AC-264613
An Important Clarification: AC-264613 is a Protease-Activated Receptor 2 (PAR-2) Agonist, Not a Poly(ADP-ribose) Polymerase (PARP) Inhibitor.
Initial research indicates a potential misunderstanding in the classification of this compound. This compound is not an inhibitor of the Poly(ADP-ribose) polymerase (PARP) family of enzymes involved in DNA repair. Instead, this compound is a potent and selective agonist for the Protease-Activated Receptor 2 (PAR-2)[1]. PARs are a family of G-protein coupled receptors (GPCRs) involved in signaling pathways related to inflammation, nociception, and cellular proliferation, which are distinct from the functions of PARP enzymes. This guide will, therefore, provide a selectivity profile of this compound against other Protease-Activated Receptors.
Selectivity Profile of this compound
This compound is characterized as a highly selective agonist for PAR-2. While specific quantitative data such as EC50 or Ki values against other PAR family members (PAR-1, PAR-3, and PAR-4) are not extensively detailed in publicly available literature, studies have consistently reported that this compound displays no significant activity at these other PAR subtypes. This high selectivity is a critical attribute, as it minimizes off-target effects and allows for the specific investigation of PAR-2 mediated pathways.
The table below summarizes the known activity and selectivity of this compound.
| Target | Activity | Potency (pEC50) | Selectivity |
| PAR-2 | Agonist | 7.5 | Highly selective for PAR-2 |
| PAR-1 | No significant activity | Not Applicable | Demonstrates no significant cross-reactivity with PAR-1 |
| PAR-3 | No significant activity | Not Applicable | Demonstrates no significant cross-reactivity with PAR-3 |
| PAR-4 | No significant activity | Not Applicable | Demonstrates no significant cross-reactivity with PAR-4 |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Experimental Protocols
The selectivity of a PAR-2 agonist like this compound is typically determined through a series of in vitro functional assays that measure the cellular response to receptor activation. The following are detailed methodologies for key experiments used to establish such selectivity profiles.
Calcium Mobilization Assay
This is a primary functional assay for PAR-2, which couples to Gαq proteins to induce the release of intracellular calcium.
-
Principle: Activation of PAR-2 leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration ([Ca2+]i) is measured using a calcium-sensitive fluorescent dye.
-
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells or other suitable cell lines are transiently or stably transfected to express the human PAR-2 receptor. Control cells expressing PAR-1, PAR-3, or PAR-4 are also prepared.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which can enter the cells and is cleaved by intracellular esterases to its active, calcium-binding form.
-
Compound Addition: The cells are then exposed to varying concentrations of this compound.
-
Signal Detection: The change in fluorescence intensity, which is proportional to the change in [Ca2+]i, is measured over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 value is calculated. The lack of a response in cells expressing other PAR subtypes indicates selectivity.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated PAR-2, which is a key event in receptor desensitization and signaling.
-
Principle: Upon agonist-induced activation and phosphorylation of the GPCR, β-arrestin proteins are recruited from the cytoplasm to the cell membrane. This interaction can be detected using various techniques, such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation assays.
-
Methodology:
-
Cell Transfection: Cells are co-transfected with plasmids encoding for PAR-2 fused to a donor molecule (e.g., Renilla luciferase in BRET) and β-arrestin fused to an acceptor molecule (e.g., Yellow Fluorescent Protein in BRET).
-
Compound Stimulation: The transfected cells are treated with a range of concentrations of this compound.
-
Signal Measurement: If β-arrestin is recruited to the activated PAR-2, the donor and acceptor molecules are brought into close proximity, resulting in a detectable signal (e.g., energy transfer in BRET). This signal is measured using a plate reader.
-
Data Analysis: A dose-response curve is generated by plotting the signal intensity against the agonist concentration to determine the EC50 for β-arrestin recruitment.
-
Visualizations
PAR-2 Signaling Pathway
Caption: A simplified diagram of the Protease-Activated Receptor 2 (PAR-2) signaling pathway.
Experimental Workflow for Determining Agonist Selectivity
Caption: A generalized workflow for determining the selectivity of a PAR agonist.
References
Cross-Validation of AC-264613 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic small molecule AC-264613, a potent and selective agonist of the Protease-Activated Receptor 2 (PAR2). The following sections detail its effects across various cell lines, compare its performance with other PAR2 agonists, and provide standardized experimental protocols for key assays.
Introduction to this compound
This compound is a non-peptidic agonist of PAR2, a G-protein coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes, including inflammation, nociception, and cancer. Activation of PAR2 by proteases or synthetic agonists initiates a cascade of intracellular signaling events, making it a significant target for therapeutic intervention. This guide focuses on the cross-validation of this compound's effects in different cellular contexts to provide a comprehensive resource for researchers.
Data Presentation: Comparative Efficacy of PAR2 Agonists
The following tables summarize the quantitative data on the effects of this compound and other notable PAR2 agonists in various cell lines. The data is compiled from multiple studies to provide a comparative overview.
Table 1: In Vitro Activity of this compound in Various Cell Lines
| Cell Line | Assay Type | Endpoint | EC50 / IC50 (nM) | Reference |
| HEK293T | Phosphoinositide (PI) Hydrolysis | PI Turnover | ~126 | |
| KNRK | Calcium (Ca2+) Mobilization | Intracellular Ca2+ increase | ~100 | |
| NIH 3T3 | Cellular Proliferation | DNA Synthesis | ~32 | |
| CHO-hPAR2 | Calcium (Ca2+) Mobilization | Intracellular Ca2+ increase | 33 | |
| MDA-MB-231 (Human Breast Cancer) | Chemotaxis | Cell Migration | - | |
| PC3 (Human Prostate Cancer) | Calcium (Ca2+) Mobilization | Intracellular Ca2+ increase | - |
Table 2: Comparative Potency of Various PAR2 Agonists
| Compound | Type | Cell Line | Assay | EC50 (nM) |
| This compound | Small Molecule | KNRK | Ca2+ Mobilization | ~100 |
| AC-55541 | Small Molecule | Various | Ca2+ Mobilization | 100-300 |
| GB110 | Peptidomimetic | Various | Ca2+ Mobilization | Sub-micromolar |
| 2-furoyl-LIGRLO-NH2 | Peptidomimetic | 16HBE14o- | Ca2+ Mobilization | 840 |
| SLIGKV-NH2 (Endogenous peptide) | Peptide | Various | Ca2+ Mobilization | Micromolar |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Calcium (Ca2+) Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PAR2 activation.
Materials:
-
Cells expressing PAR2 (e.g., KNRK, CHO-hPAR2)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound and other test compounds
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Culture: Plate cells in a 96-well black-walled, clear-bottom plate and culture to 80-90% confluency.
-
Dye Loading: Wash cells with HBSS and incubate with the calcium-sensitive dye in HBSS for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Addition: Prepare serial dilutions of this compound and other agonists. Add the compounds to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. The initial reading before compound addition serves as the baseline.
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF) from the baseline. Plot the dose-response curve and determine the EC50 value using non-linear regression.
Phosphoinositide (PI) Hydrolysis Assay
This assay quantifies the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.
Materials:
-
Cells expressing PAR2 (e.g., HEK293T)
-
myo-[3H]inositol
-
Lithium chloride (LiCl)
-
Perchloric acid
-
Dowex AG1-X8 resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling: Plate cells and incubate with myo-[3H]inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulation: Add this compound or other agonists at various concentrations and incubate for a defined period (e.g., 30-60 minutes).
-
Extraction: Terminate the reaction by adding ice-cold perchloric acid.
-
Purification: Neutralize the extracts and separate the inositol phosphates from free inositol using anion-exchange chromatography with Dowex resin.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the dose-response curve and calculate the EC50 value.
Cellular Proliferation Assay (e.g., BrdU Incorporation)
This assay assesses the effect of PAR2 activation on cell division.
Materials:
-
Cells (e.g., NIH 3T3)
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent
-
Anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Serum Starvation (Optional): To synchronize the cell cycle, serum-starve the cells for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
BrdU Labeling: Add BrdU to the culture medium and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.
-
Antibody Incubation: Incubate with the anti-BrdU antibody.
-
Substrate Reaction: Add the enzyme substrate and incubate until color development.
-
Measurement: Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the dose-response curve to determine the effect on cell proliferation.
Mandatory Visualizations
Signaling Pathways of PAR2 Activation
Caption: PAR2 activation by this compound leads to downstream signaling.
Experimental Workflow for Calcium Mobilization Assay
Reproducibility of AC-264613-Induced Signaling: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative efficacy of signaling molecules is paramount. This guide provides an objective comparison of the Protease-Activated Receptor 2 (PAR2) agonist, AC-264613, with other commonly used PAR2 activators. The information presented herein is supported by experimental data to aid in the selection of appropriate research tools and in the design of robust and reproducible experiments.
This compound is a potent and selective small-molecule agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Activation of PAR2 triggers a cascade of intracellular signaling events, making it a key target for therapeutic intervention. This guide compares the signaling profile of this compound with other PAR2 agonists, including the peptide agonists SLIGRL-NH2 and 2-furoyl-LIGRLO-NH2, the small molecule agonist AC-55541, and the biased modulator GB88.
Comparative Analysis of PAR2 Agonist Potency
The potency of a PAR2 agonist is typically determined by its ability to elicit a half-maximal response (EC50) in in vitro functional assays, such as intracellular calcium mobilization and phosphatidylinositol (PI) hydrolysis. The following table summarizes the reported potencies of this compound and its alternatives. It is important to note that direct comparisons of absolute EC50 values across different studies should be made with caution due to variations in experimental conditions, such as the cell line and assay methodology used.
| Agonist | Assay Type | Cell Line | Potency (pEC50) | Potency (EC50) |
| This compound | PI Hydrolysis | HEK293 | 6.9 | ~126 nM |
| Ca2+ Mobilization | KNRK | 7.0 | ~100 nM | |
| AC-55541 | PI Hydrolysis | - | 5.9 | ~1.26 µM |
| Ca2+ Mobilization | - | 6.6 | ~251 nM | |
| 2-furoyl-LIGRLO-NH2 | Ca2+ Mobilization | KNRK | 7.0 | ~100 nM |
| Ca2+ Mobilization | 16HBE14o- | - | 0.84 µM | |
| SLIGRL-NH2 | Ca2+ Mobilization | KNRK | 5.6 | ~2.5 µM |
| Ca2+ Mobilization | Rat | - | ~5 µM[1] | |
| GB110 | Ca2+ Mobilization | HT29 | - | ~200 nM |
Signaling Pathways Activated by PAR2 Agonists
Activation of PAR2 can lead to the coupling of multiple G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13, as well as β-arrestin-mediated pathways. This can result in a complex and diverse range of downstream cellular responses. Some agonists may exhibit "biased agonism," preferentially activating one signaling pathway over another.
The primary signaling pathway activated by many PAR2 agonists, including this compound, is the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
In contrast, the compound GB88 has been characterized as a biased modulator of PAR2. It acts as an antagonist of the Gαq/11-mediated calcium signaling but functions as an agonist for other pathways, such as the Gα12/13-mediated RhoA activation and the β-arrestin-dependent ERK1/2 phosphorylation.[2] This highlights the importance of characterizing the full signaling profile of a PAR2 modulator to understand its functional consequences.
PAR2 Signaling Pathway
Caption: General PAR2 signaling pathways activated by various agonists.
Impact on Macrophage Polarization and Cytokine Release
The activation of PAR2 on immune cells, such as macrophages, can modulate their inflammatory phenotype. Depending on the cellular context and the specific agonist, PAR2 activation can drive macrophages towards a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype.
Studies have shown that the PAR2 agonist 2-furoyl-LIGRLO-amide can induce M1-like polarization in bone marrow-derived macrophages (BMDMs), leading to the upregulation of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[3] Conversely, in the presence of LPS, PAR2 activation has been reported to suppress the production of these M1 cytokines while enhancing the expression of the anti-inflammatory cytokine IL-10, suggesting a shift towards an M2 phenotype.[4][5] This highlights the complex and context-dependent role of PAR2 in regulating macrophage function.
Experimental Protocols
To ensure the reproducibility of findings, it is crucial to follow standardized and detailed experimental protocols. Below are outlines for key assays used to characterize PAR2 agonist activity.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PAR2 activation, a hallmark of Gq-mediated signaling.
Objective: To determine the potency (EC50) of a PAR2 agonist by measuring the change in intracellular calcium levels.
Methodology:
-
Cell Culture: Culture a suitable cell line stably expressing PAR2 (e.g., HEK293 or CHO cells) in appropriate media until confluent.
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Agonist Preparation: Prepare a dilution series of the PAR2 agonist in a suitable assay buffer.
-
Agonist Stimulation: Add the different concentrations of the agonist to the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: Plot the peak fluorescence response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[1]
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the activation of the MAPK/ERK signaling pathway, which can be downstream of both G protein-dependent and β-arrestin-dependent PAR2 signaling.
Objective: To measure the level of ERK1/2 phosphorylation induced by a PAR2 agonist.
Methodology:
-
Cell Culture and Starvation: Culture PAR2-expressing cells to near confluence and then serum-starve them for a defined period (e.g., 4-24 hours) to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat the cells with the PAR2 agonist at various concentrations for a specific time (e.g., 5-15 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA or Bradford assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Macrophage Cytokine Release Assay
This assay measures the production and secretion of cytokines by macrophages following stimulation with a PAR2 agonist.
Objective: To determine the cytokine profile (e.g., TNF-α, IL-6, IL-10) released by macrophages in response to PAR2 activation.
Methodology:
-
Macrophage Culture: Isolate and culture primary macrophages (e.g., bone marrow-derived or peritoneal macrophages) or a macrophage-like cell line (e.g., RAW 264.7).
-
Cell Stimulation: Treat the macrophages with the PAR2 agonist at different concentrations for a specified time (e.g., 6-24 hours). In some experimental designs, co-stimulation with an inflammatory agent like LPS may be included.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of specific cytokines in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Compare the levels of cytokines released from agonist-treated cells to those from untreated or vehicle-treated control cells.
Experimental Workflow for Comparing PAR2 Agonists
References
- 1. benchchem.com [benchchem.com]
- 2. Biased Signaling of Protease-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAR2 promotes M1 macrophage polarization and inflammation via FOXO1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteinase-activated Receptor 2 Activation Promotes an Anti-inflammatory and Alternatively Activated Phenotype in LPS-stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage TLR4 and PAR2 Signaling: Role in Regulating Vascular Inflammatory Injury and Repair - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AC-264613 and Endogenous Activators of Protease-Activated Receptor 2 (PAR2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic PAR2 agonist, AC-264613, with its primary endogenous activators, trypsin and tryptase. The comparison focuses on the efficacy of these molecules in activating PAR2, supported by quantitative data from in vitro studies. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a comprehensive understanding for research and drug development applications.
Efficacy Comparison of PAR2 Activators
The potency of a PAR2 activator is a critical parameter in evaluating its potential for therapeutic or research applications. This is typically quantified by the half-maximal effective concentration (EC50) in functional assays, most commonly by measuring intracellular calcium mobilization upon receptor activation.
This compound is a synthetic, non-peptidic agonist of PAR2. Studies have reported its EC50 for PAR2-mediated intracellular calcium release to be in the range of 100–300 nM.[1] In contrast, the endogenous serine protease trypsin is a significantly more potent activator of PAR2, with a reported EC50 of approximately 8 nM in calcium mobilization assays.[2]
Tryptase, another key endogenous serine protease primarily released from mast cells, also activates PAR2. However, it is generally considered a less potent activator than trypsin.[3] The efficacy of tryptase can be influenced by several factors, including the glycosylation state of the PAR2 receptor, which can hinder tryptase's access to its cleavage site.[4]
The following table summarizes the available quantitative data for the efficacy of this compound and endogenous PAR2 activators.
| Activator | Activator Type | Efficacy (EC50) | Assay Type | Cell Line | Reference |
| This compound | Synthetic Agonist | 100 - 300 nM | Intracellular Ca2+ release | Not specified | [1] |
| Trypsin | Endogenous Protease | ~ 8 nM | Intracellular Ca2+ release | Submucosal neurons | [2] |
| Tryptase | Endogenous Protease | Less potent than trypsin | Intracellular Ca2+ release | KNRKt-PAR2 cells | [3] |
PAR2 Signaling Pathway
Activation of PAR2 by either endogenous proteases or synthetic agonists initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gαq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium concentration is a key signaling event that can be readily measured to quantify receptor activation.
Experimental Protocols
The following section details a generalized experimental protocol for a calcium mobilization assay, a common method for quantifying PAR2 activation.
Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration ([Ca2+]i) in response to PAR2 activation by this compound, trypsin, or tryptase.
Materials:
-
Cell Line: A cell line endogenously expressing or stably transfected with PAR2 (e.g., HEK293-PAR2, KNRKt-PAR2).
-
Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, often supplemented with HEPES and bovine serum albumin (BSA).
-
Calcium-sensitive fluorescent dye: Fluo-4 AM, Fura-2 AM, or a similar indicator.
-
PAR2 Activators: this compound, Trypsin, Tryptase.
-
Instrumentation: Fluorescence plate reader with automated injection capabilities.
-
Plates: 96- or 384-well black-walled, clear-bottom microplates.
Procedure:
-
Cell Seeding:
-
Culture PAR2-expressing cells to ~80-90% confluency.
-
Harvest the cells and seed them into the microplates at an appropriate density.
-
Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in the assay buffer.
-
Aspirate the culture medium from the wells and wash with assay buffer.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Activator Preparation:
-
Prepare serial dilutions of the PAR2 activators (this compound, trypsin, tryptase) in the assay buffer.
-
-
Fluorescence Measurement:
-
Place the dye-loaded cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the plate reader's automated injection function to add the different concentrations of the activators to the wells.
-
Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well after the addition of the activator.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence (ΔF).
-
Plot the ΔF against the logarithm of the activator concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each activator.
-
References
- 1. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mast cell tryptase and proteinase-activated receptor 2 induce hyperexcitability of guinea-pig submucosal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycosylation and the activation of proteinase-activated receptor 2 (PAR2) by human mast cell tryptase - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking AC-264613: A Comparative Guide to its Potency as a PAR2 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of the selective Protease-Activated Receptor 2 (PAR2) agonist, AC-264613, against other published PAR2 activators. The data presented is compiled from publicly available research to facilitate an objective evaluation of its performance in relevant preclinical assays.
Introduction to this compound
This compound is a potent and selective non-peptidic agonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Its chemical name is (±)-(3R,4S)-2-Oxo-4-phenyl-3-pyrollidinecarboxylic acid 2-[1-(3-bromophenyl)ethylidene]hydrazide. Upon binding to PAR2, this compound triggers downstream signaling cascades, primarily through the Gαq pathway, leading to phosphoinositide (PI) hydrolysis and subsequent mobilization of intracellular calcium.[2]
Comparative Potency of PAR2 Agonists
The potency of this compound is benchmarked against several key PAR2 agonists, including the endogenous peptide ligand mimic SLIGRL-NH2 and other synthetic agonists. The following table summarizes the half-maximal effective concentration (EC50) and pEC50 (-log(EC50)) values obtained from various in vitro functional assays.
| Compound | Assay Type | Cell Line | Potency (EC50/pEC50) | Reference |
| This compound | PI Hydrolysis | - | pEC50 = 6.9 | [2] |
| Ca2+ Mobilization | - | pEC50 = 7.0 | [2] | |
| Cellular Proliferation | HEK293T | pEC50 = 7.5 (EC50 ≈ 32 nM) | [2] | |
| Ca2+ Mobilization | - | EC50 = 100–300 nM | [3] | |
| SLIGRL-NH2 | Ca2+ Mobilization | CHO-hPAR2 | EC50 = 300 nM | [3] |
| 2-furoyl-LIGRLO-NH2 | Ca2+ Mobilization | 16HBE14o- | EC50 = 0.84 µM | [4] |
| RTCA | 16HBE14o- | EC50 = 138 nM | [4] | |
| Compound 14 (AY77) | Ca2+ Mobilization | CHO-hPAR2 | EC50 = 33 nM | [3] |
| GB110 | Ca2+ Mobilization | Various | Similar to synthetic peptides | [1] |
| Compound 1 | Ca2+ Mobilization | 16HBE14o- | EC50 = 1.77 µM | [4] |
| RTCA | 16HBE14o- | EC50 = 142 nM | [4] | |
| Compound 2 | Ca2+ Mobilization | 16HBE14o- | EC50 = 2.60 µM | [4] |
| RTCA | 16HBE14o- | EC50 = 311 nM | [4] |
Note: Direct comparison of absolute potency values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay methodologies. However, the data consistently demonstrates that this compound is a more potent agonist than the commonly used peptide SLIGRL-NH2.[1][5]
Signaling Pathways and Experimental Workflows
To understand the context of the presented data, it is crucial to visualize the underlying biological processes and the experimental steps involved in assessing agonist potency.
Caption: Canonical Gαq-mediated signaling pathway activated by this compound binding to the PAR2 receptor.
Caption: A typical experimental workflow for determining the potency of PAR2 agonists in cell-based assays.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are summaries of common protocols used to assess PAR2 agonist activity.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following PAR2 activation, a direct consequence of Gαq signaling.
-
Cell Lines: HEK293T, CHO, or other cell lines stably or endogenously expressing PAR2.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127 for aiding dye solubilization.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
-
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Incubate cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).
-
Agonist Addition: Prepare serial dilutions of this compound and other agonists. Add the agonists to the wells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. For Fura-2, ratiometric measurements are taken at excitation wavelengths of 340 nm and 380 nm with emission at ~510 nm.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
-
Phosphoinositide (PI) Hydrolysis Assay
This assay quantifies the accumulation of inositol phosphates (IPs), the products of PLC-mediated PIP2 hydrolysis, providing a direct measure of Gαq pathway activation. A common method is the IP-One HTRF assay.
-
Cell Lines: PAR2-expressing cell lines.
-
Reagents:
-
IP-One HTRF assay kit (containing IP1-d2 acceptor and anti-IP1-cryptate donor).
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
-
Protocol Outline:
-
Cell Seeding: Plate cells in a suitable microplate.
-
Agonist Stimulation: Add serial dilutions of the agonists prepared in stimulation buffer to the cells and incubate.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).
-
Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader.
-
Data Analysis: The HTRF ratio is inversely proportional to the amount of IP1 produced. Calculate the EC50 from the dose-response curve.
-
Cell Proliferation Assay (β-galactosidase)
PAR2 activation can lead to cellular proliferation. This can be quantified using a reporter gene assay, such as β-galactosidase.
-
Cell Lines: PAR2-expressing cells co-transfected with a reporter construct (e.g., CRE-β-galactosidase).
-
Reagents:
-
Cell lysis buffer.
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) substrate.
-
Stop solution (e.g., sodium carbonate).
-
-
Protocol Outline:
-
Cell Treatment: Treat cells with various concentrations of agonists for a prolonged period (e.g., 5 days) to allow for proliferation.
-
Cell Lysis: Lyse the cells to release the intracellular contents, including the expressed β-galactosidase.
-
Enzymatic Reaction: Add the ONPG substrate to the cell lysates and incubate to allow the enzyme to convert the substrate to a colored product.
-
Reaction Termination: Stop the reaction with a stop solution.
-
Signal Quantification: Measure the absorbance of the colored product using a spectrophotometer (e.g., at 420 nm).
-
Data Analysis: Generate a dose-response curve and determine the EC50 for cell proliferation.
-
Conclusion
The available data consistently position this compound as a potent and selective PAR2 agonist, exhibiting higher potency than the standard peptide agonist SLIGRL-NH2 in key in vitro functional assays. Its non-peptidic nature offers potential advantages in terms of metabolic stability for in vivo studies. The provided experimental frameworks offer a basis for the standardized evaluation of this compound and other novel PAR2 modulators, ensuring data comparability and reproducibility within the research community.
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AC 264613 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 3. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of AC-264613: A Guide for Laboratory Professionals
For researchers and drug development professionals utilizing AC-264613, a potent and selective protease-activated receptor 2 (PAR2) agonist, ensuring its proper and safe disposal is a critical component of laboratory management.[1][2] In the absence of a specific Safety Data Sheet (SDS) detailing the disposal protocol for this compound, a conservative approach prioritizing safety and environmental responsibility is paramount. This guide provides essential information on the recommended disposal procedures for this compound, aligning with general best practices for laboratory chemical waste management.
Prudent Handling and Storage of this compound
Before disposal, proper handling and storage of this compound are crucial to minimize risks.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or fumes. Use a chemical fume hood for all manipulations.
-
Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Avoid generating dust.
Recommended Disposal Procedures for this compound
Given the lack of specific hazard data, this compound and any materials contaminated with it should be treated as hazardous waste. This ensures the highest level of safety for laboratory personnel and the environment.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, as well as grossly contaminated items (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "(±)-(3R,4S)-2-Oxo-4-phenyl-3-pyrollidinecarboxylic acid 2-[1-(3-bromophenyl)ethylidene]hydrazide" or "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste generation.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
-
Provide secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with all necessary information about the chemical waste.
-
Never dispose of this compound down the drain or in the regular trash. [3][4][5][6]
-
Quantitative Data Summary
While specific quantitative data for this compound's environmental impact is not available, the following table summarizes its key physical and biological properties.
| Property | Value |
| Molecular Weight | 400.27 g/mol |
| Purity | ≥98% (HPLC) |
| pEC50 (PAR2 agonism) | 7.5 |
| Solubility | Soluble in DMSO |
This compound Signaling Pathway
This compound acts as a selective agonist for Protease-Activated Receptor 2 (PAR2), initiating a cascade of intracellular signaling events. The diagram below illustrates the general PAR2 signaling pathway activated by agonists like this compound.
By adhering to these conservative and safety-conscious procedures, laboratories can ensure the responsible disposal of this compound, protecting both personnel and the environment. Always consult with your institution's EHS department for specific guidance and to ensure compliance with local, state, and federal regulations.
References
- 1. Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour through microglial-independent modulation of inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protease-activated receptor 2 agonist (this compound) suppresses interferon regulatory factor 5 and decreases interleukin-12p40 production by lipopolysaccharide-stimulated macrophages: Role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling AC-264613
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of the research compound AC-264613. As a novel chemical, comprehensive safety data is not yet publicly available. Therefore, it is crucial to treat this compound as a substance with a potential for unknown hazards. All personnel must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment.
Immediate Safety Precautions
Due to the absence of a complete Safety Data Sheet (SDS), this compound must be handled with the utmost caution. The following personal protective equipment (PPE) is mandatory when working with this compound, whether in solid or solution form.
Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from accidental splashes of liquids and contact with airborne particles of the solid compound. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). A double layer of gloves is recommended. | Prevents direct skin contact. Given the unknown dermal toxicity, minimizing any potential absorption is critical. |
| Body Protection | A dedicated laboratory coat, fully buttoned. Consider a chemically resistant apron for handling larger quantities or when splashing is likely. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator is recommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation. | The inhalation toxicity of this compound is unknown. |
Operational Plan: Step-by-Step Handling Procedures
All manipulations involving this compound should be performed within a certified chemical fume hood to control for potential inhalation exposure and to contain any spills.
Preparation and Handling Workflow
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
